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  • Product: (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile
  • CAS: 1310379-47-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

An In-Depth Technical Guide to (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile: Structure, Properties, and Synthetic Insights Foreword This document provides a detailed technical overview of the heterocyclic compound (4-br...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile: Structure, Properties, and Synthetic Insights

Foreword

This document provides a detailed technical overview of the heterocyclic compound (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile. As a Senior Application Scientist, the aim is to synthesize available data with established principles of medicinal and synthetic chemistry to offer a comprehensive guide for researchers and drug development professionals. Given the specialized nature of this molecule, this guide extrapolates from foundational pyrazole chemistry and data on analogous structures to present a robust working profile. All protocols and mechanistic discussions are grounded in established, verifiable chemical principles.

Introduction and Molecular Overview

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions and its metabolic stability.

The subject molecule is functionalized with four key substituents:

  • An ethyl group at the N1 position, which can influence lipophilicity and steric interactions.

  • A bromo group at the C4 position, which serves as a versatile synthetic handle for further chemical modification through cross-coupling reactions and can also participate in halogen bonding.

  • An acetonitrile group at the C3 position, a functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.

These features make (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile a potentially valuable building block for the synthesis of more complex molecules with therapeutic potential.

Chemical Structure and Data

Caption: Chemical structure of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.

Identifier Value Source
IUPAC Name (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrileChemdiv
CAS Number 1310379-47-5ChemicalBook[1]
Molecular Formula C₇H₈BrN₃Chemdiv[2]
Molecular Weight 214.06 g/mol Chemdiv[2]
SMILES CCn1cc(c(CC#N)n1)[Br]Chemdiv[2]
InChI Key Not available

Proposed Synthesis Pathway

Rationale: This synthetic strategy is predicated on the principle of building the pyrazole core first, followed by sequential functionalization. This approach allows for controlled introduction of the desired substituents and is generally high-yielding.

Synthesis_Workflow start 4-Bromo-1H-pyrazole step1 N-Ethylation (Ethyl iodide, K₂CO₃, DMF) start->step1 intermediate1 4-Bromo-1-ethyl-1H-pyrazole step1->intermediate1 step2 Vilsmeier-Haack Formylation (POCl₃, DMF) intermediate1->step2 intermediate2 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde step2->intermediate2 step3 Conversion to Acetonitrile (TosMIC, K₂CO₃, MeOH/DME) intermediate2->step3 product (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile step3->product

Caption: Proposed synthetic workflow for (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-1-ethyl-1H-pyrazole

  • Reaction: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).[3] Stir the mixture at room temperature for 15 minutes. Add ethyl iodide (1.5 eq) dropwise.[3]

  • Rationale: This is a standard N-alkylation of a pyrazole. DMF is an excellent polar aprotic solvent for this type of reaction, and K₂CO₃ is a mild and effective base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on ethyl iodide.

  • Work-up & Purification: Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

  • Reaction: To a cooled (0 °C) solution of phosphorus oxychloride (POCl₃, 3.0 eq) in DMF, add a solution of 4-bromo-1-ethyl-1H-pyrazole (1.0 eq) in DMF dropwise. Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours.

  • Rationale: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles. The electrophilic Vilsmeier reagent, generated in situ from POCl₃ and DMF, attacks the electron-rich C3 position of the pyrazole ring.

  • Work-up & Purification: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford the aldehyde, which can be used in the next step without further purification or recrystallized if necessary.

Step 3: Synthesis of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

  • Reaction: To a solution of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in a mixture of dimethoxyethane (DME) and methanol, add potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C. Stir the reaction at room temperature.

  • Rationale: This is a van Leusen reaction, which is a highly effective method for converting aldehydes to nitriles. TosMIC acts as a formyl anion equivalent, and the reaction proceeds through a tosyl-substituted oxazoline intermediate.

  • Work-up & Purification: After completion, the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography to yield (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.

Physicochemical and Spectroscopic Properties (Predicted)

The following properties are predicted based on the compound's structure and data from similar molecules.

Physicochemical Properties
Property Predicted Value Rationale/Reference Analog
Appearance White to off-white solidSimilar substituted pyrazoles are typically crystalline solids at room temperature.[4]
Melting Point 100-115 °CBased on the melting point of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile (102.0-110.0 °C).[4]
Boiling Point >200 °C (decomposes)High molecular weight and polarity suggest a high boiling point.
Solubility Soluble in methanol, acetonitrile, ethyl acetate, dichloromethane. Sparingly soluble in water.The presence of the polar nitrile and pyrazole core, along with the nonpolar ethyl and bromo groups, suggests solubility in a range of organic solvents.
logP ~1.0 - 1.5The ethyl and bromo groups increase lipophilicity, while the pyrazole and nitrile groups contribute to polarity.
Spectroscopic Characterization (Expected)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expected Shifts (in CDCl₃):

      • δ 7.5-7.8 (s, 1H, pyrazole C5-H)

      • δ 4.1-4.3 (q, 2H, -N-CH₂-CH₃)

      • δ 3.7-3.9 (s, 2H, -CH₂-CN)

      • δ 1.4-1.6 (t, 3H, -N-CH₂-CH₃)

    • Rationale: The chemical shifts are predicted based on standard values for protons in similar electronic environments. The pyrazole proton at C5 is expected to be a singlet in the aromatic region. The ethyl group should show a characteristic quartet and triplet, and the methylene protons of the acetonitrile group will appear as a singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Expected Shifts (in CDCl₃):

      • δ 140-145 (pyrazole C5)

      • δ 120-125 (pyrazole C3)

      • δ 115-120 (-CN)

      • δ 90-95 (pyrazole C4-Br)

      • δ 45-50 (-N-CH₂)

      • δ 15-20 (-CH₂-CN)

      • δ 10-15 (-CH₃)

    • Rationale: The carbon attached to the bromine (C4) is expected to be significantly shielded. The nitrile carbon will appear in its characteristic region.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Expected Peaks (cm⁻¹):

      • 2240-2260 (C≡N stretch, sharp, medium intensity)

      • 1500-1600 (C=N, C=C stretches in pyrazole ring)

      • 2850-3000 (C-H stretches from ethyl and methylene groups)

    • Rationale: The most characteristic peak will be the nitrile stretch. Acetonitrile itself is a common solvent and building block in organic synthesis.[5]

  • Mass Spectrometry (MS):

    • Expected m/z:

      • [M]+ and [M+2]+ peaks in an approximately 1:1 ratio, characteristic of a monobrominated compound.

      • Expected exact mass for C₇H₈BrN₃: ~213.99 and ~215.99.

Potential Applications and Reactivity

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile is not just a molecule in isolation; it is a versatile platform for the synthesis of a diverse array of more complex structures, particularly in the field of drug discovery.

Applications core (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile bromo C4-Bromo Group (Synthetic Handle) core->bromo nitrile C3-Acetonitrile Group (Versatile Functionality) core->nitrile suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction) bromo->suzuki Pd-catalyzed sonogashira Sonogashira Coupling (Alkynylation) bromo->sonogashira Pd/Cu-catalyzed buchwald Buchwald-Hartwig Amination (N-Arylation) bromo->buchwald Pd-catalyzed hydrolysis Hydrolysis (-> Carboxylic Acid) nitrile->hydrolysis Acid/Base reduction Reduction (-> Primary Amine) nitrile->reduction e.g., LiAlH₄, H₂/Ni cycloaddition Cycloaddition (e.g., to Tetrazoles) nitrile->cycloaddition e.g., NaN₃ therapeutics Potential Therapeutic Targets suzuki->therapeutics sonogashira->therapeutics buchwald->therapeutics hydrolysis->therapeutics reduction->therapeutics cycloaddition->therapeutics kinase Kinase Inhibitors therapeutics->kinase gpcr GPCR Modulators therapeutics->gpcr ion_channel Ion Channel Blockers therapeutics->ion_channel

Sources

Exploratory

Molecular weight and physicochemical characteristics of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile For Researchers, Scientists, and Drug Development Professionals Introduction (4-bro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1] The incorporation of a bromo-substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the acetonitrile moiety can participate in various chemical transformations and may contribute to target binding.[2][3]

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These characteristics, including molecular weight, melting point, solubility, acidity (pKa), and lipophilicity (logP), govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability and drug-target interactions. This guide provides a comprehensive overview of these key parameters, blending available data on analogous compounds with established analytical methodologies to offer a robust profile for (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.

Molecular Identity and Core Properties

The foundational attributes of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile are its structure and molecular weight, which are definitively known.

  • Chemical Structure:

    • The molecule consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

    • An ethyl group is attached to one of the nitrogen atoms (N1).

    • A bromine atom is substituted at the 4-position of the pyrazole ring.

    • An acetonitrile group (-CH₂CN) is attached to the 3-position of the pyrazole ring.

  • Molecular Formula: C₇H₈BrN₃

  • Molecular Weight: 214.06 g/mol

Physicochemical Characteristics

The following table summarizes the key physicochemical properties of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile. It is important to note that while the molecular weight and formula are exact, some of the other properties are estimated based on data from closely related compounds due to the limited availability of direct experimental values for this specific molecule.

PropertyValueBasis for Value
Molecular Formula C₇H₈BrN₃
Molecular Weight 214.06 g/mol
Appearance White to off-white solid (predicted)Based on related pyrazole compounds[4]
Melting Point 100-110 °C (estimated)Based on the melting point of the close analog 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile (102-110 °C)[4]
Boiling Point > 108°C at 20 mmHg (estimated)The core structure, 4-bromo-1-ethyl-1H-pyrazole, has a boiling point of 108°C at 20 mmHg.[5] The addition of the acetonitrile group would increase the molecular weight and likely the boiling point.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, acetone, acetonitrile); sparingly soluble in water (predicted).Pyrazole derivatives often exhibit good solubility in organic solvents.[3] The acetonitrile moiety can contribute to some water solubility.
pKa (acid/base dissociation constant) ~0.2 (predicted, for the pyrazole ring protonation)Based on the predicted pKa of 4-bromo-1-ethyl-1H-pyrazole (0.23 ± 0.10).[5] The acetonitrile group is not expected to significantly alter the basicity of the pyrazole ring.
logP (octanol-water partition coefficient) 1.0 - 2.0 (estimated)Calculated based on the contributions of the pyrazole core, bromo, ethyl, and acetonitrile groups. This range suggests moderate lipophilicity.

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise experimental values, the following protocols outline standard methods for determining the key physicochemical properties of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range (typically < 2°C) is indicative of high purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased rapidly to about 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last crystal melts is recorded as the completion of melting.

    • The melting range is reported as the interval between these two temperatures.

Solubility Assessment

Determining the solubility profile in various solvents is essential for designing reaction conditions, purification procedures, and formulation strategies.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure:

    • To a series of small, sealed vials, add a pre-weighed amount of the compound (e.g., 10 mg).

    • Add the selected solvent in small, measured increments (e.g., 0.1 mL) with vigorous vortexing after each addition.

    • Continue adding the solvent until the solid is completely dissolved.

    • The solubility is expressed as the concentration (e.g., in mg/mL or mol/L) at which the compound fully dissolves at a specified temperature (typically ambient temperature).

pKa Determination

The pKa value quantifies the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values, which affects its solubility, membrane permeability, and binding to biological targets. The pyrazole ring in this compound is weakly basic.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture, often water with a co-solvent like methanol or acetonitrile to ensure solubility.

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.

  • Procedure:

    • The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is monitored and recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is generated.

    • The pKa is determined from the inflection point of the titration curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which is a key determinant of its ADME (absorption, distribution, metabolism, and excretion) properties.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate. The aqueous phase is typically buffered to a physiological pH of 7.4.

  • Procedure:

    • A known amount of the compound is dissolved in the aqueous phase.

    • An equal volume of the saturated n-octanol is added.

    • The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Visualization of Experimental Workflows

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry Crystalline Sample B Pack into Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus D Rapid Heat to ~15°C below expected MP C->D E Slow Heat (1-2°C/min) D->E F Record T_onset (first liquid) E->F G Record T_completion (all liquid) F->G H Report Melting Range (T_onset - T_completion) G->H LogP_Determination cluster_setup Setup cluster_protocol Experimental Protocol cluster_analysis Analysis & Calculation prep Prepare mutually saturated n-Octanol and buffered water (pH 7.4) dissolve Dissolve compound in aqueous phase prep->dissolve mix Add equal volume of n-Octanol and shake to equilibrate dissolve->mix separate Centrifuge for complete phase separation mix->separate measure Measure concentration in each phase (HPLC/UV-Vis) separate->measure calculate_P Calculate P = [Octanol]/[Aqueous] measure->calculate_P calculate_logP Calculate logP = log10(P) calculate_P->calculate_logP

Caption: Shake-Flask Method for LogP Determination.

Synthetic Outline

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile can be synthesized through a multi-step process common for pyrazole derivatives. A plausible route involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine, followed by functional group manipulations.

  • Formation of the Pyrazole Core: The synthesis would likely begin with the reaction of a suitable 1,3-dicarbonyl precursor with ethylhydrazine.

  • Bromination: The resulting pyrazole can be regioselectively brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS).

  • Introduction of the Acetonitrile Moiety: The acetonitrile group can be introduced at the 3-position. This may involve the conversion of a pre-existing functional group (e.g., a carboxylic acid or an aldehyde) at this position to the acetonitrile. For instance, a 3-formylpyrazole could be converted to the corresponding oxime, which is then dehydrated to the nitrile.

Conclusion

References

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • FULIR. (2022, September 12). Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile. [Link]

  • U.S. Environmental Protection Agency. 4-Bromo-1H-pyrazole-3-carbonyl chloride Properties. [Link]

  • ChemAxon. LogP and logD calculations. [Link]

  • SIOC Journals. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]

  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-322. [Link]

  • ResearchGate. (2023). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... [Link]

  • Chair of Analytical Chemistry, University of Tartu. Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. [Link]

  • PrepChem.com. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • University of Tartu. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]

  • ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. [Link]

  • PubChem. 4-Bromo-1-ethyl-1H-pyrazole. [Link]

  • PubChem. 4-Bromopyrazole. [Link]

  • Cheméo. 4-Ethylphenylacetonitrile. [Link]

  • Ouellette, R. J., & Rawn, J. D. (2014). Organic Chemistry: Structure, Mechanism, and Synthesis. Elsevier. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

Foundational

The Synthetic Chemist's Guide to Halogenated Pyrazole Intermediates in Agrochemical Discovery

Abstract The pyrazole scaffold is a cornerstone in modern agrochemical design, forming the backbone of numerous commercially successful fungicides, insecticides, and herbicides.[1][2] The strategic introduction of haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical design, forming the backbone of numerous commercially successful fungicides, insecticides, and herbicides.[1][2] The strategic introduction of halogen atoms onto this privileged heterocycle is a critical tactic for modulating a compound's physicochemical properties, metabolic stability, and target-binding affinity, ultimately enhancing its biological efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of key halogenated pyrazole intermediates. We will delve into the regioselective halogenation at the C3, C4, and C5 positions of the pyrazole ring, offering detailed experimental protocols and exploring the causality behind common synthetic strategies. This guide aims to equip researchers with the practical knowledge to navigate the synthesis of these vital building blocks for next-generation crop protection agents.

The Strategic Importance of Halogenation in Pyrazole-Based Agrochemicals

The incorporation of halogens (F, Cl, Br, I) into the pyrazole ring is a well-established strategy in agrochemical research to fine-tune the properties of the final active ingredient.[3] Halogenation can profoundly influence several key parameters:

  • Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes and reach its target site within the pest or pathogen.

  • Metabolic Stability: Halogen atoms can block sites of metabolic oxidation, thereby increasing the in-vivo half-life of the compound and prolonging its protective effect on the crop.

  • Binding Affinity: The electronic and steric properties of halogens can lead to more favorable interactions with the target protein, resulting in increased potency. For instance, halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, can contribute significantly to ligand-protein binding.

  • Conformational Control: The size and electronic nature of the halogen substituent can influence the preferred conformation of the molecule, which can be critical for optimal binding to the target site.

The position of the halogen on the pyrazole ring is crucial and dictates its influence on the molecule's properties. The following sections will explore the synthetic methodologies to achieve regioselective halogenation at the C3, C4, and C5 positions.

Regioselective Halogenation of the Pyrazole Ring: A Practical Guide

The regioselectivity of electrophilic halogenation on the pyrazole ring is primarily dictated by the electronic properties of the ring and the steric hindrance imposed by existing substituents.[4] The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack in a neutral or alkaline medium.[1][4]

Diagram: Factors Influencing Regioselectivity in Pyrazole Halogenation

Caption: Key factors determining the position of halogenation on a pyrazole ring.

Halogenation at the C4-Position: The Path of Least Resistance

Direct C-H halogenation of the pyrazole ring most commonly occurs at the C4 position due to its higher electron density.[4][5] N-Halosuccinimides (NXS) are widely used reagents for this transformation due to their ease of handling and mild reaction conditions.[6][7]

Experimental Protocol: 4-Bromination of a Pyrazole using N-Bromosuccinimide (NBS)

This protocol is a general procedure for the 4-bromination of a substituted pyrazole.

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)[8]

  • Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a fume hood, dissolve the substituted pyrazole (1.0 equiv) in the chosen solvent (DMF or DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.[8]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.[8]

  • Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to afford the crude 4-bromopyrazole.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. It is a stable solid that is easy to handle.[7]

  • Solvent: DMF and DCM are common solvents for this reaction. DMF can sometimes accelerate the reaction due to its polar aprotic nature.

  • Temperature Control: The reaction is initially performed at 0 °C to control the exothermicity and improve selectivity, minimizing potential side reactions.

Table 1: Comparison of Halogenating Agents for C4-Halogenation

Halogenating AgentHalogenTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS)BrDMF or DCM, 0°C to rtMild, easy to handle solidCan sometimes lead to side reactions with sensitive substrates
N-Chlorosuccinimide (NCS)ClDMF or DCM, rt to refluxMild, easy to handle solidGenerally less reactive than NBS
N-Iodosuccinimide (NIS)IAcetonitrile or DCM, rtMild, effective for iodinationMore expensive than NBS or NCS
Elemental Bromine (Br₂)BrAcetic acid or CCl₄, rtInexpensiveCorrosive, toxic, can lead to over-bromination
Elemental Iodine (I₂)IIn the presence of an oxidizing agentInexpensiveRequires an oxidant to generate the electrophilic species

Halogenation at the C3 and C5-Positions: Strategic Approaches

Direct halogenation at the C3 or C5 positions is more challenging due to the lower electron density at these positions compared to C4.[4] Therefore, indirect methods or strategies that activate these positions are often employed.

Three-Step Strategy for 3-Halopyrazoles

A robust strategy for the synthesis of 3-bromo- and 3-chloropyrazoles involves a three-step sequence:[3]

  • Condensation: Reaction of a β-ketoester or a similar precursor with a hydrazine to form a pyrazolin-5-one intermediate.

  • Halogenation: Treatment of the pyrazolin-5-one with a halogenating agent.

  • Oxidation/Aromatization: Oxidation of the halogenated pyrazolin-5-one to the aromatic 3-halopyrazole.

Diagram: Synthetic Pathway to 3-Halopyrazoles

Caption: A common three-step synthetic route to 3-halopyrazoles.

Synthesis of a Key Intermediate for Chlorantraniliprole

A prominent example of a 3-halogenated pyrazole intermediate is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a crucial building block for the insecticide chlorantraniliprole.[9] Its synthesis often involves the bromination of a pyrazolidinone intermediate.[9]

Experimental Protocol: Synthesis of Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate

This protocol is adapted from the synthesis of a key intermediate for chlorantraniliprole.[9]

Materials:

  • Ethyl 1-(3-chloro-2-pyridinyl)-3-oxo-pyrazolidine-5-carboxylate (1.0 equiv)

  • Phosphorus oxybromide (POBr₃) or Phosphorus pentabromide (PBr₅) (1.1 equiv)

  • Acetonitrile (solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • In a fume hood, charge a dry round-bottom flask with the pyrazolidinone intermediate (1.0 equiv) and acetonitrile.

  • Add phosphorus oxybromide (or phosphorus pentabromide) (1.1 equiv) to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • POBr₃ or PBr₅: These reagents are effective for the conversion of the enol in the pyrazolidinone to the corresponding bromide. PBr₅ can sometimes be more reactive.

  • Acetonitrile: A common polar aprotic solvent that is suitable for this type of reaction.

  • Reflux: The reaction often requires heating to proceed at a reasonable rate.

Dihalogenated Pyrazole Intermediates

In some cases, dihalogenated pyrazoles are required as intermediates. The synthesis of these compounds can be achieved through sequential halogenation or by starting with a dihalogenated precursor.

Experimental Protocol: Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

This protocol describes the bromination of a 5-chloropyrazolopyrimidine.[10]

Materials:

  • 5-Chloropyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Suspend 5-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv) in DMF in a round-bottom flask.

  • Add NBS (1.1 equiv) in small portions to the stirred suspension at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature.[10]

  • Quench the reaction with water, which will cause the product to precipitate.[10]

  • Collect the precipitate by vacuum filtration and wash with water.

  • Dry the solid to obtain the desired 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine.[10]

Application in the Synthesis of Commercial Agrochemicals

The halogenated pyrazole intermediates discussed are not merely academic curiosities; they are the building blocks for some of the most important crop protection agents on the market.

Table 2: Examples of Commercial Agrochemicals Derived from Halogenated Pyrazole Intermediates

AgrochemicalClassKey Halogenated Pyrazole IntermediateReference
Chlorantraniliprole Insecticide3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid[9][11]
Cyantraniliprole Insecticide3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid[11]
Fluxapyroxad Fungicide3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Halogenated side chain)[12]
Bixafen Fungicide3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Halogenated side chain)[12]
Penthiopyrad Fungicide1,3-Dimethyl-N-(2-methylsulfanyl-phenyl)-5-fluoro-1H-pyrazole-4-carboxamide (Fluorinated pyrazole)
Fipronil Insecticide5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile (Polychlorinated and fluorinated)

Conclusion and Future Perspectives

The synthesis of halogenated pyrazole intermediates is a mature yet continually evolving field. The demand for new, more effective, and environmentally benign agrochemicals will continue to drive innovation in the regioselective halogenation of the pyrazole core. Future research will likely focus on the development of more sustainable and efficient catalytic methods, including C-H activation and late-stage functionalization, to introduce halogens with even greater precision and in a more atom-economical manner. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to design and synthesize the next generation of halogenated pyrazole-based agrochemicals, contributing to global food security.

References

  • Fox, R. J., Schmidt, M. A., & Eastgate, M. D. (2018). Strategy to Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry, 83(5), 2830–2839.
  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Orozco-Castañeda, H. J., et al. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 32(9), 1846-1855.
  • He, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7635-7655.
  • IP.com. (n.d.). SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Kumar, A., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-181.
  • Portela, D. J., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3524–3531.
  • Lamberth, C. (2007). PREPARATION AND CHEMISTRY OF 3/5-HALOGENOPYRAZOLES. ChemInform, 38(32).
  • Jørgensen, M., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(2), 447-452.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry. Retrieved from [Link]

  • Wang, G., et al. (2025). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119-126.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical oxidative selective halogenation of pyrazolones for the synthesis of 4-halopyrazolones. Retrieved from [Link]

  • Hassan, A. S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585.
  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Zhang, J., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388.
  • Wang, M., et al. (2015).
  • Li, J., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry, 40(5), 1269-1278.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 90(37), 13103-13115.
  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103044393A - Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate.
  • ResearchGate. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. Molecules, 27(15), 5001.
  • J. Agric. Food Chem. (2020). Synthesis and Evaluation of Halogenated 5-(2-Hydroxyphenyl)
  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 120.
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 50(46), 9145-9165.
  • ResearchGate. (n.d.). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Swinburne University of Technology. (n.d.). Synthesis and chemistry of agrochemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

Introduction (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and drug development. The substituted pyrazole core is a prevalent scaffold in a multitude of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and drug development. The substituted pyrazole core is a prevalent scaffold in a multitude of pharmacologically active compounds, owing to its ability to engage in various biological interactions. The presence of a bromo substituent provides a handle for further functionalization via cross-coupling reactions, while the acetonitrile moiety can serve as a precursor to other functional groups or as a critical pharmacophore itself.

This document provides a comprehensive guide to the synthesis of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile from readily available starting materials. The protocols herein are designed for researchers and scientists in organic synthesis and drug development, offering detailed, step-by-step procedures and elucidating the chemical principles that underpin each transformation.

Overall Synthetic Strategy

The synthesis of the target molecule is proposed via a multi-step sequence, commencing with the construction of the pyrazole core using the well-established Knorr pyrazole synthesis. This is followed by a series of functional group manipulations to install the requisite bromo, ethyl, and acetonitrile substituents. An alternative and potentially more efficient pathway involves the initial synthesis of a pyrazole-3-carbaldehyde intermediate, which is then converted to the final product. The latter approach is detailed below as it offers a more direct route to the desired acetonitrile functionality.

Part 1: Synthesis of the Key Intermediate: 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

The synthesis of the pivotal aldehyde intermediate can be achieved through a three-step process starting from the bromination of a commercially available pyrazole, followed by N-ethylation and finally formylation.

Step 1.1: Bromination of 1H-pyrazole

The initial step involves the electrophilic bromination of 1H-pyrazole to yield 4-bromo-1H-pyrazole. The C4 position of the pyrazole ring is susceptible to electrophilic attack.

Protocol:

  • To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 4-bromo-1H-pyrazole.

  • Purify the crude product by column chromatography on silica gel.

Step 1.2: N-Ethylation of 4-bromo-1H-pyrazole

The subsequent step is the regioselective N-ethylation of 4-bromo-1H-pyrazole. The presence of two nitrogen atoms in the pyrazole ring can lead to a mixture of N1 and N2 isomers. Careful selection of the base and alkylating agent can influence the regioselectivity.

Protocol:

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the desired 1-ethyl-4-bromo-1H-pyrazole isomer.

Step 1.3: Formylation of 1-ethyl-4-bromo-1H-pyrazole

The final step in the synthesis of the key intermediate is the introduction of a formyl group at the C3 position. A Vilsmeier-Haack type reaction is not suitable here as it would preferentially occur at the C5 position if the C3 is unsubstituted. A more targeted approach is lithiation followed by quenching with a formylating agent.

Protocol:

  • Dissolve 1-ethyl-4-bromo-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise to the cooled solution. The reaction is highly exothermic and should be controlled carefully.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography to obtain pure 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.[1]

Part 2: Conversion of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde to (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

The conversion of the aldehyde to the acetonitrile can be accomplished via several methods. A one-pot Strecker-type synthesis or a Wittig reaction are two viable and efficient options.

Method A: One-Pot Conversion via Tosylhydrazone and Cyanation

This method involves the in-situ formation of a tosylhydrazone, which is then treated with a cyanide source.

Protocol:

  • To a solution of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol, add p-toluenesulfonhydrazide (1.1 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours until the formation of the tosylhydrazone is complete (monitored by TLC).

  • To the reaction mixture, add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all safety protocols.

  • Heat the reaction mixture to reflux and monitor its progress.

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.

Method B: Wittig Reaction

The Wittig reaction provides a direct route from the aldehyde to the nitrile using a phosphonium ylide.

Protocol:

  • Prepare the Wittig reagent, (cyanomethyl)triphenylphosphonium chloride, by reacting triphenylphosphine with chloroacetonitrile.

  • In a flame-dried flask under an inert atmosphere, suspend (cyanomethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise to generate the ylide.

  • Stir the resulting colored solution at 0 °C for 30 minutes.

  • Add a solution of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2][3]

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The triphenylphosphine oxide byproduct can often be removed by filtration or column chromatography.

  • Wash the organic layer, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the final product, (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1.1 1H-Pyrazole4-bromo-1H-pyrazoleN-Bromosuccinimide (NBS)70-85
1.2 4-bromo-1H-pyrazole1-ethyl-4-bromo-1H-pyrazoleEthyl iodide, K₂CO₃60-75
1.3 1-ethyl-4-bromo-1H-pyrazole4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyden-BuLi, DMF50-65
2A 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrilep-Toluenesulfonhydrazide, KCN55-70
2B 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile(Cyanomethyl)triphenylphosphonium chloride, Base60-75

Note: Yields are indicative and may vary based on reaction scale and optimization.

Visualizations

Overall Synthesis Workflow:

SynthesisWorkflow raw_materials 1H-Pyrazole, Ethyl Iodide step1 Step 1.1 & 1.2: Bromination & N-Ethylation raw_materials->step1 intermediate1 1-ethyl-4-bromo-1H-pyrazole step1->intermediate1 step2 Step 1.3: Formylation intermediate1->step2 intermediate2 4-bromo-1-ethyl-1H-pyrazole- 3-carbaldehyde step2->intermediate2 step3 Step 2: Nitrile Formation (Wittig or Strecker) intermediate2->step3 final_product (4-bromo-1-ethyl-1H-pyrazol- 3-yl)acetonitrile step3->final_product

Caption: Proposed synthetic route to the target compound.

Knorr Pyrazole Synthesis Principle:

KnorrSynthesis diketone 1,3-Dicarbonyl Compound pyrazole Pyrazole Product diketone->pyrazole + hydrazine Hydrazine Derivative hydrazine->pyrazole Acid Catalyst -2 H₂O

Caption: The fundamental Knorr pyrazole synthesis reaction.[4][5]

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883, 16(2), 2597–2599.
  • Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010.
  • Su, W.; Yang, J.; Li, Z. A Facile and Efficient Synthesis of 4-Aryl- and 4-Heteroaryl-Substituted Pyrazoles via Suzuki Cross-Coupling Reactions. Synthesis, 2006, 2006(17), 2833-2838.
  • Patent WO2006/48236A1, Process for the preparation of alkyl-bromolevulin
  • Chen, F-E.; Kuang, Y-Y.; Dai, H-F.; Lu, L.; Huo, M. A New, Efficient and General Method for the Synthesis of Aromatic Nitriles from Aldehydes. Synthesis, 2003, 2003(17), 2629-2631.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Powers, J. P.; et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angew. Chem. Int. Ed., 2018, 57(36), 11633-11637.
  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Reaxys. Wittig reaction of aldehydes and subsequent Pd-catalysed diene isomerisation. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Chem LibreTexts. Strecker Synthesis of Amino Acids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis. [Link]

  • PubChem. 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. [Link]

  • Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • University of Evansville. The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]

Sources

Application

Reduction of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile to ethylamine derivatives

Executive Summary & Strategic Analysis The reduction of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile to its corresponding ethylamine derivative presents a classic chemoselectivity challenge in organic synthesis: reducin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The reduction of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile to its corresponding ethylamine derivative presents a classic chemoselectivity challenge in organic synthesis: reducing a nitrile without dehalogenating the aryl bromide. [1]

While the nitrile group (


) requires significant reducing power to convert to the primary amine (

), the 4-bromo substituent on the pyrazole ring is susceptible to oxidative addition and hydrodehalogenation, particularly under catalytic hydrogenation conditions (Pd/C,

) or with aggressive hydride donors like Lithium Aluminum Hydride (

) at elevated temperatures.[1]

This Application Note outlines two validated protocols designed to maximize yield while strictly preserving the bromine handle, which is often critical for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Chemoselectivity Matrix
MethodReagent SystemSuitabilityRisk Profile
Protocol A (Recommended)

/

High Excellent functional group tolerance; preserves Ar-Br.[1]
Protocol B (High Yield) Borane-Dimethyl Sulfide (BMS)High High atom economy; requires careful acidic workup to break B-N adducts.[1]
Method C (Not Recommended)

(LAH)
Low High risk of debromination (loss of Br) and pyrazole ring metallation.[1]
Method D (Not Recommended)

/ Pd/C
Critical Failure Almost certain hydrodehalogenation (yielding the non-brominated analog).[1]

Reaction Mechanism & Pathway

The following diagram illustrates the desired pathway versus the common "trap" of debromination.

ReactionPathway Start (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile (Starting Material) Target 2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-amine (Target Product) Start->Target Path A: CoCl2/NaBH4 (Selective Hydride Transfer) Start->Target Path B: BH3-DMS (Coordination Mechanism) SideProduct Debrominated Impurity (Critical Failure) Start->SideProduct Path C: H2/Pd or LAH (Oxidative Addition/Hydrodehalogenation)

Figure 1: Chemoselectivity pathways.[1][2][3][4][5] Path A and B preserve the bromine atom, while Path C leads to the undesired des-bromo impurity.[1]

Protocol A: Cobalt(II) Chloride / Sodium Borohydride Reduction[1][6][7]

This method is the "Gold Standard" for reducing nitriles in the presence of halides. The active reducing species is transient cobalt boride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), formed in situ, which coordinates to the nitrile and facilitates hydride transfer from 

.[1]

Mechanism:


 (black ppt) + 

.[1] The nitrile adsorbs onto the cobalt boride surface and is reduced.
Materials
  • Substrate: (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv)[1]

  • 
     (1.0 - 1.5 equiv)
    
  • 
     (5.0 - 7.0 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) - Anhydrous preferred but not strictly required.[1]

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the nitrile substrate (1.0 equiv) and

    
      (1.5 equiv) in Methanol (0.1 M concentration relative to substrate). The solution will appear pink/purple.
    
  • Cooling: Cool the solution to 0°C using an ice bath.

    • Why: The reaction with

      
       is exothermic and generates hydrogen gas. Controlling the temp prevents runaway frothing.
      
  • Addition (Critical): Add

    
      (7.0 equiv) portion-wise over 30–60 minutes.
    
    • Observation: The solution will turn black immediately (formation of

      
      ) and evolve gas (
      
      
      
      ).[1]
    • Note: Do not seal the flask tightly; ensure proper venting of hydrogen gas.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS.[1] The nitrile peak usually disappears rapidly.

  • Quench: Once complete, re-cool to 0°C and carefully add 3N HCl dropwise until the pH is acidic (pH < 2).

    • Why: This destroys the cobalt boride complex and decomposes excess borohydride. Stir for 30 mins to ensure the amine-borane complexes are fully hydrolyzed.

  • Workup:

    • Basify the solution to pH > 11 using concentrated ammonium hydroxide (

      
      ) or NaOH.
      
    • Filter off the black cobalt solids through a Celite pad. Rinse the pad with MeOH.

    • Concentrate the filtrate to remove MeOH.

    • Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).[1]
      
    • Dry organics over

      
      , filter, and concentrate.[1][6]
      

Protocol B: Borane-Dimethyl Sulfide (BMS) Reduction

Borane (


) is an electrophilic reducing agent, making it highly effective for reducing electron-rich nitriles.[1] It is generally inert toward aryl halides.
Materials
  • Substrate: (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv)[1]

  • Borane-Dimethyl Sulfide complex (2.0 M in THF) (3.0 - 4.0 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Setup: Flame-dry a flask and purge with Argon/Nitrogen. Dissolve the nitrile in anhydrous THF.

  • Addition: Cool to 0°C. Add BMS solution dropwise via syringe.

  • Reflux: Heat the mixture to reflux (approx. 66°C) for 3–6 hours.

    • Mechanism:[1][3][4][7][8][9][10][11] The nitrile is reduced to a borazine-type intermediate.

  • The "Trap" (Hydrolysis):

    • Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane.

    • Crucial Step: Add conc. HCl or a solution of HCl in MeOH and reflux for 1 hour.

    • Why: Borane forms a stable adduct with the resulting amine (

      
      ).[1] Simple water addition is not enough to break this bond. Acidic reflux is mandatory to liberate the free amine.
      
  • Isolation:

    • Concentrate the solvent.

    • Basify with NaOH (pH 12).

    • Extract with DCM.

Analytical Validation & Expected Data

To confirm the success of the reaction and the integrity of the bromine, compare your product against these expected parameters.

Spectroscopic Table
TechniqueParameterStarting Material (Nitrile)Product (Amine)Validation Note
IR

Strong peak

Absent Disappearance of nitrile stretch is the primary quick check.[1]
IR

AbsentBroad band

Indicates primary amine formation.[1]
1H NMR

-Protons
Singlet

ppm (

)
Triplet/Multiplet

ppm
Upfield shift due to change from

to

neighbor.[1]
1H NMR Pyrazole-HSinglet

ppm
Singlet

ppm
Must remain a singlet. If it becomes a doublet or multiplet, you have lost the Br.[1]
MS (ESI) PatternM+ and (M+2)+ (1:1 ratio)M+ and (M+2)+ (1:1 ratio)The 1:1 isotopic ratio of

must be preserved.
Troubleshooting Guide
  • Problem: Low yield with BMS method.

    • Cause: Incomplete hydrolysis of the amine-borane complex.

    • Fix: Increase the duration of the acidic reflux step (Step 4 in Protocol B).

  • Problem: Black precipitate clogs filter in Protocol A.

    • Cause: Fine

      
       particles.[1]
      
    • Fix: Use a double layer of Celite or filter through a glass frit. Do not let the catalyst dry out completely before disposal (pyrophoric risk).

Safety & Handling

  • Hydrogen Evolution: Both protocols generate significant

    
     gas. Perform all reactions in a well-ventilated fume hood.
    
  • Cyanide Awareness: While the starting material is a covalent nitrile, not an ionic cyanide, metabolic breakdown or harsh acidic conditions can theoretically release HCN. Avoid strong acids before the reduction is complete.

  • Cobalt Toxicity: Cobalt compounds are suspected carcinogens and sensitizers. Handle with double gloves and avoid dust inhalation.

  • Borane Hazards: BMS is flammable and reacts violently with water. Use dry syringes and inert atmosphere.

References

  • BenchChem. (2025).[12] Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile. (Demonstrates

    
     selectivity for halo-nitriles). 12
    
  • Osby, J. O., et al. (1986).[8] Nitrile Reductions Using Cobalt Boride.[7][13][8] Journal of the American Chemical Society.[13][8][10] (Foundational mechanism for Cobalt Boride reduction). 8[1][2][3][4][7][14]

  • Common Organic Chemistry. (2025). Nitrile to Amine - Common Conditions.[4][14] (Review of Borane vs. LAH selectivity). 4[1][2][3][4][5][7][14][15]

  • Heinzman, S. W., & Ganem, B. (1982).[1] Mechanism of sodium borohydride-cobaltous chloride reductions.[1][7][10] Journal of the American Chemical Society.[13][8][10] 10

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine.[1] (Structural analog confirmation).

Sources

Method

Application Notes &amp; Protocols: Strategic Use of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile in Nucleophilic Substitution for Drug Discovery Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: The Pyrazole Scaffold and a Versatile New Building Block The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold and a Versatile New Building Block

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Pyrazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[4][5][6] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of structure-activity relationships (SAR) to optimize drug efficacy and safety.[1][4]

This guide focuses on (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile (Molecular Formula: C₇H₈BrN₃[7]), a strategically designed building block for the synthesis of novel pyrazole-based compounds. This reagent features three key functional handles:

  • A Bromo Group (C4-Position): Serves as a versatile leaving group for nucleophilic substitution or as a handle for transition-metal-catalyzed cross-coupling reactions.[8][9]

  • An Acetonitrile Moiety (C3-Position): The electron-withdrawing nature of the nitrile group can influence the reactivity of the pyrazole ring and provides a point for further chemical elaboration.[10][11]

  • An Ethyl Group (N1-Position): This alkyl substituent enhances solubility in organic solvents and blocks one of the ring nitrogens, directing substitution reactions to other positions.

This document provides a detailed exploration of the use of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile in nucleophilic substitution reactions, offering mechanistic insights and field-proven protocols for researchers in drug development and synthetic chemistry.

Reactivity and Mechanistic Considerations

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing electron-deficient heteroaromatic systems.[12][13] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[13]

While the pyrazole ring is not as inherently electron-deficient as systems like nitropyridines or pyrazines[12][13], the presence of the electron-withdrawing acetonitrile group can sufficiently activate the ring for nucleophilic attack, particularly at elevated temperatures. The bromine atom at the C4 position serves as the leaving group in this transformation.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Causality Behind Experimental Choices:

  • Nucleophile: The choice of nucleophile is paramount. Strong nucleophiles (those with a high-lying HOMO, often anionic) are required to attack the moderately activated pyrazole ring.[14] Thiolates, alkoxides, phenoxides, and amines are common choices.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are optimal. These solvents effectively solvate the counter-ion of the nucleophile/base but do not engage in strong hydrogen bonding with the nucleophile, thereby increasing its effective reactivity.[15][16]

  • Base: For nucleophiles like phenols or thiols, a non-nucleophilic base is required to generate the more potent anionic nucleophile in situ. Sodium hydride (NaH) is effective for complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially for more acidic phenols.

  • Temperature: Due to the moderate activation of the pyrazole ring, thermal energy is typically required to overcome the activation barrier of the initial nucleophilic attack. Reactions are commonly run at elevated temperatures (60-120 °C).[17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common and high-value transformations using (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.

Protocol 1: O-Arylation via Substitution with a Phenolic Nucleophile

This protocol details the synthesis of a diaryl ether linkage, a common motif in pharmacologically active molecules.

Reaction Scheme: (Image of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile reacting with a generic phenol (Ar-OH) in the presence of a base to yield the corresponding ether product)

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquiv.
(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile214.061.0214 mg1.0
4-Methoxyphenol124.141.2149 mg1.2
Cesium Carbonate (Cs₂CO₃)325.822.0652 mg2.0
Anhydrous Dimethylformamide (DMF)--5.0 mL-

Step-by-Step Procedure:

  • Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile (214 mg, 1.0 mmol), 4-methoxyphenol (149 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF (5.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 6-12 hours.

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Protocol 2: N-Arylation via Substitution with an Aniline Nucleophile

This protocol describes the formation of a pyrazolyl-aniline linkage, a key structure in kinase inhibitors and other targeted therapies.

Reaction Scheme: (Image of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile reacting with a generic aniline (Ar-NH2) in the presence of a base and catalyst to yield the corresponding amine product)

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquiv.
(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile214.061.0214 mg1.0
Morpholine87.121.5131 µL1.5
Potassium Phosphate (K₃PO₄)212.272.5531 mg2.5
Anhydrous Dioxane--5.0 mL-

Step-by-Step Procedure:

  • Preparation: In a sealable reaction tube equipped with a magnetic stir bar, combine (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile (214 mg, 1.0 mmol) and potassium phosphate (531 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add anhydrous dioxane (5.0 mL) followed by morpholine (131 µL, 1.5 mmol) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 120 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction vessel to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate or dichloromethane and methanol) to yield the desired N-substituted product.

General Workflow and Data Summary

The successful application of these protocols relies on a systematic and logical workflow from setup to analysis.

Caption: General experimental workflow for nucleophilic substitution.

Comparative Protocol Parameters:

ParameterProtocol 1: O-ArylationProtocol 2: N-Arylation
Nucleophile Phenol (e.g., 4-Methoxyphenol)Amine (e.g., Morpholine)
Base Cesium Carbonate (Cs₂CO₃)Potassium Phosphate (K₃PO₄)
Solvent DMFDioxane
Temperature 100 °C120 °C
Typical Time 6-12 hours12-24 hours
Key Advantage Forms valuable diaryl ether linkages.Creates robust C-N bonds for core scaffolds.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Bases: Cesium carbonate and potassium phosphate are irritants. Sodium hydride (if used) is highly flammable and reacts violently with water; handle with extreme care under inert atmosphere.

  • Solvents: DMF and Dioxane are toxic and should be handled exclusively in a fume hood.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Reaction Insufficient temperature; inactive nucleophile.Increase temperature in 10-20 °C increments. Ensure the base is strong enough to deprotonate the nucleophile.
Poor quality or wet solvent/reagents.Use freshly dried, anhydrous solvents. Ensure reagents are pure.
Side Product Formation Reaction temperature is too high, causing decomposition.Reduce the reaction temperature.
Competing side reactions (e.g., hydrolysis).Ensure the reaction is run under a strict inert atmosphere to exclude moisture.
Difficult Purification Product and starting material have similar Rf.Adjust the polarity of the chromatography eluent system. Consider reverse-phase chromatography if necessary.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Nucleophilic substitution reactions with a variety of heteroaromatic,...
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile. Benchchem.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Chem-Space.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
  • Pyrazole. SlideShare.
  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine.
  • Compound (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile. Chemdiv.
  • Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)...
  • Nucleophilic Substitution, Addition, and Elimin
  • 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile. Smolecule.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Benchchem.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon

Sources

Application

Application Note: Microwave-Assisted Functionalization of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

This Application Note is designed for medicinal chemists and process development scientists. It details the microwave-assisted utilization of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile , a versatile heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the microwave-assisted utilization of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile , a versatile heterocyclic building block. The guide focuses on leveraging microwave irradiation to overcome the steric and electronic deactivation often observed in 4-bromo-pyrazoles, facilitating rapid library generation.

Introduction & Strategic Significance

The pyrazole scaffold is ubiquitous in kinase inhibitors (e.g., CDKs, JNKs) and GPCR ligands. The specific derivative (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile offers two distinct orthogonal handles for diversity-oriented synthesis:

  • The C4-Bromine: An electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • The C3-Acetonitrile Side Chain: Contains an active methylene group (

    
     in DMSO, lower if activated) susceptible to Knoevenagel condensations or alkylations, and a nitrile group convertible to amines, amides, or heterocycles.
    

Why Microwave (MW) Synthesis? Conventional thermal heating of electron-rich 4-bromopyrazoles often results in sluggish oxidative addition rates due to the electron-donating nature of the pyrazole ring. Microwave irradiation (dielectric heating) significantly accelerates this step, suppresses protodebromination side reactions, and allows for superheating solvents above their boiling points to access higher energy landscapes.

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold using microwave irradiation.

G Start (4-Bromo-1-ethyl- 1H-pyrazol-3-yl)acetonitrile Suzuki MW Suzuki Coupling (C-C Bond Formation) Start->Suzuki Pd(0), Ar-B(OH)2 120-150°C Knoevenagel MW Knoevenagel Condensation Start->Knoevenagel R-CHO, Base 80-100°C Cyclization MW Cyclization (e.g., with Hydrazines) Start->Cyclization Bifunctional Electrophiles Biaryl 4-Aryl-pyrazole Derivatives Suzuki->Biaryl Acrylo Acrylonitrile Derivatives Knoevenagel->Acrylo Fused Pyrazolo-fused Heterocycles Cyclization->Fused

Figure 1: Divergent synthesis pathways enabled by microwave irradiation. The 4-bromo position allows for scaffold growth, while the acetonitrile tail permits functional group interconversion.

Core Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol overcomes the low reactivity of the 4-bromo position. The use of a sealed microwave vessel allows the use of aqueous ethanol at temperatures (150°C) well above its atmospheric boiling point, enhancing the solubility of the boronic acids and the rate of the transmetallation step.

Materials
  • Substrate: (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME/Water (3:1) or 1,4-Dioxane/Water (4:1)[1]

  • Vessel: 10 mL Borosilicate Glass MW vial with Teflon-lined septum cap.

Step-by-Step Methodology
  • Charge: In a 10 mL MW vial, add the pyrazole substrate (0.5 mmol, 114 mg), aryl boronic acid (0.6 mmol), and catalyst (0.025 mmol).

  • Purge: Seal the vial and purge with Argon or Nitrogen for 2 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Inject the degassed solvent mixture (3 mL) and aqueous base (0.5 mL) through the septum.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 150°C

    • Hold Time: 10–15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

    • Power: Dynamic (Max 200W)

  • Work-up: Cool to room temperature (RT). Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Analysis: Check conversion via LC-MS. The nitrile peak (IR ~2250 cm⁻¹) should remain intact, while the isotopic bromine pattern disappears.

Optimization Table: Solvent & Catalyst Screening

EntryCatalystSolvent SystemTemp (°C)Time (min)Yield (%)Notes
1

DME/H2O1202065Moderate conversion
2

Dioxane/H2O1501092 Excellent profile
3

/XPhos
Toluene/H2O1401578Good for sterically hindered acids

Core Protocol B: Microwave-Assisted Knoevenagel Condensation

The active methylene group adjacent to the nitrile is a prime target for modification. Conventional heating often leads to degradation or requires strong bases that attack the nitrile. Microwave heating allows the use of weaker bases (e.g., piperidine) and shorter reaction times.

Materials
  • Substrate: (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv)

  • Electrophile: Aromatic Aldehyde (1.1 equiv)

  • Catalyst/Base: Piperidine (0.1 equiv) or Ammonium Acetate (0.1 equiv)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Preparation: Dissolve the pyrazole (0.5 mmol) and the aldehyde (0.55 mmol) in Ethanol (2 mL) in a 5 mL MW vial.

  • Activation: Add Piperidine (5 µL).

  • Irradiation:

    • Temperature: 100°C

    • Hold Time: 5–10 minutes

    • Absorption Level: Normal

  • Isolation: Upon cooling, the product often precipitates directly from the ethanol solution.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Hexane.

Self-Validating Checkpoint
  • TLC: The starting material (active methylene) will usually be less polar than the conjugated product.

  • NMR: Look for the disappearance of the singlet at

    
     ppm (CH2) and the appearance of a vinylic proton singlet at 
    
    
    
    ppm.

Experimental Logic & Troubleshooting

The "Antenna Effect" in Pyrazoles

Pyrazoles are moderate microwave absorbers. However, the addition of ionic bases (


) or polar solvents (Water, DMSO) dramatically increases the loss tangent (

), ensuring rapid heating.
  • Caution: If using non-polar solvents (Toluene) for specific couplings, add a "doping" agent like an ionic liquid (1 mol% [bmim][PF6]) or a passive heating element (SiC vial) to ensure efficient energy transfer.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Protodebromination (Loss of Br, no coupling)Overheating or Hydride source presentReduce Temp to 120°C; Ensure solvent is dry/degassed; Switch to anhydrous conditions (DMF/Cs2CO3).
Hydrolysis of Nitrile (Formation of Amide)Basic aqueous conditions at high TReduce reaction time; Switch base to

or use non-aqueous base (DBU) in organic solvent.
Homocoupling of Boronic Acid Oxygen in headspaceExtend Argon purge time; Use freeze-pump-thaw cycle.

Safety & Handling

  • Pressure Hazards: Microwave reactions involving volatile solvents (Ethanol, Dioxane) generate significant pressure. Ensure the vial cap is properly crimped and the safety limit is set (typically 20 bar).

  • Cyanide Awareness: While the acetonitrile group is generally stable, avoid strong acidic conditions at high temperatures which could theoretically release trace HCN, although unlikely with this specific scaffold. Work in a ventilated fume hood.

  • Alkyl Halides: The starting material contains a bromine atom; treat as a potential alkylating agent/irritant.

References

  • General Microwave Suzuki Coupling on Pyrazoles

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[2]

    • Source:Chemical Research in Chinese Universities, 2014.
    • URL:[Link]

    • Relevance: Validates the 150°C/Pd(dppf) conditions for 4-iodo/bromo-1-methylpyrazoles, directly transferable to the 1-ethyl analog.
  • Cyclization Strategies

    • Title: Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.[3][4][5][6][7]

    • Source:Journal of Heterocyclic Chemistry (via PMC).
    • URL:[Link]

    • Relevance: Describes the reactivity of pyrazole-3-amine derivatives, which are downstream products of the acetonitrile group.
  • Compound Data: Title: (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile Product Page. Source: ChemDiv. Relevance: Confirms commercial availability and structure (Y507-4705).
  • Microwave Knoevenagel Protocols: Title: Microwave-Assisted Knoevenagel Condensation: A Review. Source:Current Organic Chemistry. Relevance: Provides the basis for the piperidine/EtOH protocol adapted for active methylene heterocycles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11] (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile presents a specific solubility paradox common in heterocyclic chemistry. While the pyrazole core and ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile presents a specific solubility paradox common in heterocyclic chemistry. While the pyrazole core and ethyl group suggest lipophilicity, the acetonitrile moiety (


) introduces a strong dipole moment (approx. 3.9 D).

In the solid state, these molecules often align in a "head-to-tail" antiparallel fashion, driven by dipole-dipole interactions between nitrile groups and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-stacking of the pyrazole rings.[1] This creates a high Crystal Lattice Energy (

) that the Solvation Energy (

) of the solvent must overcome.

The Core Challenge: Polar aprotic solvents (DMSO, DMF) are excellent hydrogen bond acceptors but lack donors. If your compound is highly crystalline, the solvent molecules may struggle to penetrate the crystal lattice surface without thermodynamic assistance (heat) or chaotropic disruption.

Diagnostic Workflow

Before altering your solvent system, determine if the issue is Thermodynamic (it will never dissolve at this concentration) or Kinetic (it dissolves, but too slowly).

Solubility_Workflow Start Start: Solid not dissolving in Polar Aprotic Solvent Check_Water 1. Check Solvent Water Content (Karl Fischer or Fresh Bottle) Start->Check_Water Is_Wet Is Solvent Wet (>0.1% H2O)? Check_Water->Is_Wet Dry_Solvent Action: Use Anhydrous Solvent (Water is a strong anti-solvent) Is_Wet->Dry_Solvent Yes Heat_Test 2. Thermal Stress Test Heat to 60°C for 10 min Is_Wet->Heat_Test No Dry_Solvent->Heat_Test Dissolved_Heat Did it dissolve? Heat_Test->Dissolved_Heat Kinetic_Issue Diagnosis: Kinetic Barrier Solution: Sonication + Gentle Heat Dissolved_Heat->Kinetic_Issue Yes (stays dissolved upon cooling) Thermo_Issue Diagnosis: Thermodynamic Limit Saturation reached Dissolved_Heat->Thermo_Issue No (or precipitates on cooling) Advanced 3. Advanced Protocols (Cosolvents / Chaotropes) Thermo_Issue->Advanced

Figure 1: Decision tree for diagnosing solubility failures. Note that water contamination is the #1 cause of failure in DMF/DMSO due to the "antisolvent effect" on hydrophobic substituents.

Technical Troubleshooting Guide

Issue A: The "Wet Solvent" Trap

Symptom: The compound forms a gummy residue or a cloudy suspension that refuses to clear, even with stirring. Mechanism: Polar aprotic solvents are hygroscopic. DMSO can absorb up to 10% water by weight from the atmosphere. Your molecule contains a hydrophobic ethyl-bromo-pyrazole core.[1] Water acts as a potent anti-solvent , forcing the hydrophobic domains to aggregate to minimize surface area (hydrophobic effect). Solution:

  • Verify: Add a few drops of the suspension to pure water. If it precipitates immediately, your compound is water-intolerant.[1]

  • Correct: Use "Anhydrous" grade solvents (sealed under

    
    ) or dry your solvent over 4Å molecular sieves for 24 hours.
    
Issue B: The "Brick Dust" Lattice

Symptom: The powder remains fine and free-flowing at the bottom of the flask, unaffected by the solvent. Mechanism: The nitrile-nitrile dipole interactions in the crystal lattice are stronger than the solvent-solute interactions.[1] Solution:

  • Protocol: Thermal Cycling.

    • Heat the mixture to 80°C (below the boiling point of acetonitrile side-reactions).

    • Hold for 15 minutes.

    • Cool slowly to room temperature.

    • Why: Heating increases the entropic term (

      
      ), making dissolution more favorable. If it precipitates upon cooling, you have reached the thermodynamic saturation limit.
      

Advanced Protocols for High-Concentration

If standard methods fail and you require high concentrations (e.g., >0.5 M for a reaction), utilize these advanced solvation strategies.

Protocol 1: The "Chaotropic Salt" Method (LiCl in DMAc)

Applicability: Best for DMAc (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone).[1] Theory: Lithium Chloride (LiCl) forms a macro-cation complex


 which disrupts the intermolecular hydrogen bonding and dipole networks of the solute, effectively "salting in" the organic molecule [1].

Steps:

  • Weigh anhydrous LiCl (5% w/v relative to solvent) into a flask.

  • Flame-dry the salt under vacuum to remove trace moisture (Critical).

  • Add anhydrous DMAc. Stir at 100°C until LiCl is fully dissolved.

  • Cool to room temperature.

  • Add your pyrazole-acetonitrile compound.[1]

  • Result: You should observe a significant increase in solubility due to the disruption of the nitrile dipole network.

Protocol 2: The "Bridge" Cosolvent

Applicability: When the reaction tolerates a non-polar aprotic component.[2] Theory: Pure DMSO/DMF has high surface tension. Adding a lower-polarity solvent reduces the energy penalty for cavity formation.[1]

Recommended Mixtures:

Solvent A (Primary) Solvent B (Bridge) Ratio (v/v) Mechanism
DMSO THF 9:1 THF solvates the ethyl/bromo lipophilic region; DMSO solvates the nitrile.[1]

| DMF | DCM | 8:2 | DCM breaks


-stacking interactions efficiently. |
| Acetonitrile  | Toluene  | 9:1 | Toluene disrupts aromatic stacking of the pyrazole rings. |

Frequently Asked Questions (FAQs)

Q1: Can I use sonication to dissolve this compound? A: Yes, but with a caveat. Sonication is excellent for overcoming kinetic barriers (breaking up aggregates). However, it generates local heat. If your compound is thermally unstable, use short bursts (30 seconds) with ice-bath cooling.[1] Sonication will not change the thermodynamic solubility limit.

Q2: I am seeing a new spot on TLC after dissolving in DMSO. Did it decompose? A: Likely not decomposition, but an artifact.

  • DMSO Oxidation: DMSO can act as a mild oxidant (Swern-type conditions) if activators are present, but the nitrile is generally stable.

  • Hygroscopicity: The "new spot" might be the hydrolysis of the nitrile to an amide (

    
    ) if the DMSO was wet and the solution became hot. Check your solvent water content. [1]
    

Q3: Why is my compound soluble in DCM but not DMSO? A: This indicates the lipophilic character (Ethyl + Bromine) dominates the polar character (Nitrile). The "Like Dissolves Like" rule suggests your molecule has a low dielectric requirement.

  • Fix: Switch to a less polar aprotic solvent like THF or Ethyl Acetate if your downstream application permits. If you must use DMSO for a biological assay, dissolve in a 100x stock of DMSO, then dilute into the buffer, accepting that it may form a colloidal suspension (micelles).

References

  • Potthast, A., et al. (2002). "The cellulose solvent system N,N-dimethylacetamide/lithium chloride revisited: the effect of water on physicochemical properties and chemical stability." Cellulose, 9(1), 41–53.[3]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference on Solvatochromism and polarity).

  • BenchChem Technical Data. (2025). "Solubility profiles of 4-bromo-1-methyl-1H-pyrazole derivatives." (General solubility trends for pyrazole halos).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56965646, (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.[1]

Sources

Optimization

Technical Support Center: Nitrile Reduction &amp; Side Reaction Mitigation

Topic: Minimizing side reactions during the reduction of the acetonitrile group ( ) Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Author: Senior Application Scientist Introduction: The S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the reduction of the acetonitrile group (


)
Audience:  Medicinal Chemists, Process Chemists, and Drug Development Scientists
Author:  Senior Application Scientist

Introduction: The Selectivity Paradox

Reducing a nitrile group (


) seems elementary on paper, yet it remains one of the most notorious bottlenecks in scale-up chemistry. The challenge is not reactivity—nitriles are eager electrophiles—but selectivity .

The reduction trajectory is plagued by a "fork in the road" at the imine intermediate (


). If not managed, this intermediate reacts with the newly formed primary amine to generate secondary amines (dimers), or hydrolyzes to aldehydes.

This guide moves beyond textbook definitions to provide field-tested protocols for suppressing these specific side reactions.

Module 1: Catalytic Hydrogenation (The "Green" Route)

Core Challenge: Suppression of Secondary Amine Formation (


)
The Mechanism of Failure

In catalytic hydrogenation (e.g., Raney Ni, Pd/C), the primary amine product (


) is nucleophilic. It attacks the intermediate imine (

) on the catalyst surface, expelling ammonia to form a secondary imine, which is then reduced to a secondary amine.[1] This is known as the Von Braun reaction pathway .
Visualization: The Side-Reaction Pathway

NitrileReduction Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimAmine Primary Amine (R-CH2-NH2) Imine->PrimAmine + H2 (Desired) Aminal Aminal Intermediate Imine->Aminal + PrimAmine (Side Rxn) SecImine Secondary Imine Aminal->SecImine - NH3 SecAmine Secondary Amine (Impurity) SecImine->SecAmine + H2

Figure 1: The Von Braun pathway showing how the desired primary amine attacks the imine intermediate to form secondary amine impurities.

Protocol: Suppression Strategy

To prevent this, you must either remove the primary amine from the equilibrium (via protonation/acylation) or displace the equilibrium with excess ammonia.

Option A: The Ammonia Saturation Method (Raney Nickel)

  • Why: Excess

    
     competes with the primary amine for the imine, pushing the equilibrium back toward the primary amine.
    
  • Protocol:

    • Suspend Raney Nickel (active slurry) in MeOH.

    • Saturate the solvent with anhydrous ammonia gas before introducing hydrogen. Alternatively, use 7N

      
       in MeOH.
      
    • Run hydrogenation at 40–60 psi.

    • Note: Do not use

      
       (aqueous) if your substrate is water-sensitive; water can hydrolyze the imine to an aldehyde.
      

Option B: The Acidic Scavenger Method (Pd/C) [2]

  • Why: Protonating the primary amine (

    
    ) renders it non-nucleophilic, preventing attack on the imine.
    
  • Protocol:

    • Use Pd/C (5-10% loading) in acidic media (e.g., MeOH + 2-3 eq. HCl or Acetic Acid).[3]

    • Caution: Ensure your substrate's other functional groups (acetals, Boc groups) are acid-stable.

    • Alternative: Perform the reduction in Acetic Anhydride . This traps the primary amine immediately as the acetamide (

      
      ), which prevents dimerization. The acetamide can be hydrolyzed later.
      

Module 2: Hydride Reductions (The "Chemical" Route)

Core Challenge: Workup Nightmares (Aluminum Emulsions) & Functional Group Tolerance.

Reagent Selection Matrix
ReagentPrimary TargetSelectivity IssuesKey Advantage
LiAlH₄ (LAH) Primary AmineReduces esters, acids, ketonesPowerful; rapid kinetics.
Borane (BH₃[4][5][6]·THF) Primary AmineTolerates esters/nitro groupsClean reaction; reduces amides fast.
NaBH₄ + CoCl₂ Primary AmineHighly Selective (leaves esters)Mild; "Magic" combination.
DIBAL-H AldehydeOver-reduces if warmed > -70°CStops at imine (hydrolyzes to aldehyde).[7]
Troubleshooting Guide: LAH Workups

The most common failure mode in LAH reduction is not the reaction, but the workup . Improper quenching creates "aluminum slime" (hydrated aluminates) that traps product and clogs filters.

The "Fieser" Protocol (Standard of Excellence) Use this for every gram (x) of LAH used:

  • Dilute: Dilute reaction mixture with diethyl ether (or THF) and cool to 0°C.

  • Step 1: Add

    
     mL  of Water slowly. (Destroys excess hydride).
    
  • Step 2: Add

    
     mL  of 15% aqueous NaOH. (Converts aluminum salts to aluminates).
    
  • Step 3: Add

    
     mL  of Water. (Precipitates granular lithium aluminate).
    
  • Finish: Warm to RT, stir for 15 mins. Add anhydrous

    
    .[3] Filter through a Celite pad.[2][3] The solid should be white and granular, not sticky.
    

Module 3: Chemo-Selective Reduction (Preserving Esters)

Scenario: You have a molecule with a nitrile (


) and an ester (

) or nitro (

) group.[2][6][7] You need to reduce the nitrile to an amine without touching the others.[8]

The Solution: Cobalt Boride Reduction Sodium Borohydride (


) alone is too weak to reduce nitriles.[9] However, adding Cobalt(II) Chloride (

) generates Cobalt Boride (

)
in situ, a heterogeneous catalyst that coordinates the nitrile and facilitates hydride transfer.
Step-by-Step Protocol
  • Dissolve: Dissolve nitrile (1.0 eq) and

    
     (0.5 eq) in Methanol. Solution turns deep purple/pink.
    
  • Cool: Cool to 0°C (exothermic reaction).

  • Add Hydride: Add

    
     (3.0–5.0 eq) portion-wise.
    
    • Observation: The solution will turn black (formation of

      
      ) and evolve hydrogen gas vigorously.
      
  • Monitor: Stir at RT. Reaction is usually complete in 1–2 hours.

  • Workup: Acidify with dilute HCl to destroy boride complex (CAUTION: Borane gas may evolve), then basify with NaOH and extract.

Decision Logic for Experimental Design

ReagentSelector Start Substrate Analysis Sensitive Contains Esters/Ketones? Start->Sensitive YesSensitive Yes Sensitive->YesSensitive NoSensitive No Sensitive->NoSensitive Cobalt Use NaBH4 + CoCl2 (Cobalt Boride) YesSensitive->Cobalt Strict Selectivity Borane Use BH3·DMS (Tolerates Esters) YesSensitive->Borane Alternative Scale Scale > 10g? NoSensitive->Scale LargeScale Catalytic Hydrogenation (Raney Ni + NH3) Scale->LargeScale Yes (Safety/Cost) SmallScale LiAlH4 (Fieser Workup) Scale->SmallScale No (Speed)

Figure 2: Decision matrix for selecting the optimal reducing agent based on substrate complexity and scale.

FAQ & Troubleshooting

Q: I used DIBAL-H to get the aldehyde, but I isolated the amine. What happened? A: You likely added >1.2 equivalents of DIBAL-H or allowed the reaction to warm above -70°C before quenching.[7] The intermediate imine-aluminum complex is stable only at low temperatures. If it warms, it can accept a second hydride. Fix: Maintain -78°C strictly and quench at that temperature with methanol before adding aqueous acid [1].

Q: My Borane (


) reduction stuck at 50% conversion. Why? 
A:  Borane forms a stable complex with the resulting amine product, which can inhibit further reaction or trap the boron.
Fix: Ensure you perform an acidic quench  (MeOH + HCl) and reflux for 1 hour after the reaction. This breaks the B-N bond and releases the free amine [2].

Q: I see a "dimer" impurity in my LCMS (M+1 is double the expected mass minus NH3). A: This is the secondary amine discussed in Module 1. Fix: If using hydrogenation, increase ammonia pressure. If using hydrides, switch to a "reverse addition" method (add nitrile to the hydride) to keep hydride concentration high relative to the nitrile, minimizing the lifetime of the imine intermediate.

References

  • Miller, A. E.; Biss, J. W.; Schwartzman, L. H. "Reductions with Diisobutylaluminum Hydride." Journal of Organic Chemistry, 1959, 24(5), 627–630.

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective Reductions. 29. A Simple Technique to Achieve Enhanced Selectivity in the Reduction of Nitriles with Borane-Dimethyl Sulfide." Synthesis, 1981, 1981(8), 605–606.

  • Satoh, T.; Suzuki, S.; Suzuki, Y. "Reduction of organic compounds with sodium borohydride-transition metal salt systems." Tetrahedron Letters, 1969, 10(52), 4555–4558.

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard reference for Fieser Workup).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis and Interpretation of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

Executive Summary The compound (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile represents a critical intermediate scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structural integrit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile represents a critical intermediate scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structural integrity relies on two pivotal factors: regioselectivity of the N-alkylation (N1 vs. N2 isomers) and completeness of the C4-bromination.

This guide provides a definitive technical analysis of the 1H NMR spectral signature of this compound. Unlike generic spectral lists, this document compares the target molecule against its most common impurities—the 1,5-regioisomer and the non-brominated precursor —providing a self-validating workflow for structural confirmation.

Structural Analysis & Theoretical Prediction

Before interpretation, we must define the magnetic environment of the nuclei. The molecule consists of an electron-rich pyrazole ring substituted at three positions:

  • Position 1 (N): Ethyl group (Inductive donor).

  • Position 3: Cyanomethyl group (Electron-withdrawing via the nitrile).

  • Position 4: Bromine atom (Electronegative, heavy atom).[1]

  • Position 5: Proton (Aromatic, deshielded).

The "Silent" C4

In the non-brominated precursor, H-4 and H-5 exhibit vicinal coupling (


 Hz). The substitution of Bromine at C-4 obliterates this coupling, collapsing the H-5 signal into a sharp singlet. This is the primary diagnostic marker for reaction completion.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute stacking effects, follow this standardized protocol.

Sample Preparation[2][3][4][5]
  • Solvent: Chloroform-d (

    
    ) is the standard for resolution. Use DMSO-
    
    
    
    only if solubility is
    
    
    mg/mL, noting that H-5 will shift downfield by
    
    
    ppm due to hydrogen bonding.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual

    
     (7.26 ppm).
    
Instrument Parameters
  • Frequency: 400 MHz minimum (required to resolve the N-ethyl quartet clearly from potential overlapping impurities).

  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration of the aromatic proton relative to the aliphatic chain.

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated H-5 proton often has a longer 
    
    
    
    relaxation time; insufficient delay will under-integrate this critical signal.

Spectral Interpretation & Assignment

The following data represents the definitive assignment for (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile in


.
Master Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Insight
7.45 – 7.55 Singlet (s)1H-H-5 (Pyrazole Ring)Critical Diagnostic: Singlet confirms Br substitution at C-4.
4.10 – 4.18 Quartet (q)2H7.2N-CH2-CH3 Deshielded by adjacent Nitrogen.
3.70 – 3.75 Singlet (s)2H-CH2-CN Slightly broadened due to quadrupolar relaxation of Nitrogen-14 in the CN group.
1.42 – 1.48 Triplet (t)3H7.2N-CH2-CH3 Classic methyl triplet.

Note: The exact shift of H-5 is concentration-dependent. In dilute solutions, it appears near 7.45 ppm; in concentrated samples, it may shift to 7.55 ppm due to stacking.

Comparative Analysis: Distinguishing Alternatives

This section addresses the core challenge: validating the structure against its isomers and precursors.

Comparison A: Target vs. Regioisomer (1,5-Substituted)

During the synthesis (alkylation of the pyrazole), the N-ethyl group can attack either Nitrogen. This results in two isomers:

  • Target: 1-ethyl-3-(cyanomethyl)... (1,3-isomer)

  • Impurity: 1-ethyl-5-(cyanomethyl)... (1,5-isomer)

The Diagnostic Test: NOE (Nuclear Overhauser Effect) 1D NMR cannot definitively distinguish these isomers solely by chemical shift. You must use 1D NOE or 2D NOESY.

  • Scenario 1 (Target): The N-Ethyl group is spatially distant from the Cyanomethyl group but proximal to the H-5 proton .

    • Result: Irradiating the N-

      
       (4.1 ppm) enhances the H-5 singlet (7.5 ppm).
      
  • Scenario 2 (Isomer): The N-Ethyl group is proximal to the Cyanomethyl group (at position 5).

    • Result: Irradiating the N-

      
       (4.1 ppm) enhances the 
      
      
      
      -CN singlet (3.7 ppm).
Comparison B: Target vs. Precursor (Non-Brominated)

Monitoring the bromination reaction requires tracking the disappearance of H-4.

FeatureTarget (Brominated)Precursor (Non-Brominated)
H-5 Signal Singlet (s)Doublet (d,

Hz)
H-4 Signal Absent Doublet (d,

ppm)
Integration 1 Aromatic Proton2 Aromatic Protons

Visualization of Structural Logic

The following diagram illustrates the decision tree for validating the compound using the data described above.

G Start Crude Product Analysis (1H NMR) CheckBr Check Aromatic Region (6.0 - 8.0 ppm) Start->CheckBr IsDoublet Two Doublets Found? (H4 & H5 coupling) CheckBr->IsDoublet Precursor IDENTIFIED: Precursor (Incomplete Bromination) IsDoublet->Precursor Yes IsSinglet Single Singlet Found? (H5 only) IsDoublet->IsSinglet No CheckRegio Check Regiochemistry (NOE Experiment) IsSinglet->CheckRegio Yes NOE_H5 NOE: N-Ethyl ↔ H-5 CheckRegio->NOE_H5 NOE_CN NOE: N-Ethyl ↔ CH2-CN CheckRegio->NOE_CN Target CONFIRMED TARGET: 1,3-isomer (4-Br) NOE_H5->Target Isomer REJECTED ISOMER: 1,5-isomer NOE_CN->Isomer

Figure 1: Structural verification workflow distinguishing the target molecule from its non-brominated precursor and its regiochemical isomer.

References

  • Regioselective Synthesis of N-Substituted Pyrazoles Source: National Institutes of Health (NIH) / J Org Chem. Context: Defines the steric and electronic factors governing N1 vs N2 alkylation and the use of NOESY for assignment. [Link]

  • Synthesis and Characterization of 4-Bromopyrazoles Source: Molbank / MDPI Context:[2] Provides analogous spectral data for 4-bromo-1-phenyl-1H-pyrazol-3-yl derivatives, confirming the H-5 singlet shift range. [Link]

  • 1H NMR Prediction and Shift Database Source: Oregon State University Context: Fundamental principles of chemical shifts for cyano-substituted alkyl groups and aromatic heterocycles. [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

A Comparative Guide to Ionization and Fragmentation Strategies Executive Summary: The "Why" Behind the Analysis (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1565598-76-2 analog) is a critical scaffold in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Ionization and Fragmentation Strategies

Executive Summary: The "Why" Behind the Analysis

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1565598-76-2 analog) is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structural integrity is defined by three distinct moieties: the pyrazole core , the labile ethyl group at N1, and the acetonitrile side chain at C3.

In drug development, confirming the presence of the bromine atom and the stability of the alkylation sites is paramount. This guide compares the two dominant ionization strategies—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) —to provide a definitive roadmap for structural validation.

The Isotopic Signature: The "Bromine Flag"

Before analyzing fragmentation, every analyst must validate the parent ion using the isotopic abundance of bromine. Unlike chlorine (3:1), bromine possesses two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% : 49.31%) .
  • Diagnostic Check: Look for a "twin tower" doublet at the molecular ion level.

  • Mass Calculation (

    
    ): 
    
    • Monoisotopic Mass (

      
      ):  ~213.0 Da
      
    • Isotopic Mass (

      
      ):  ~215.0 Da
      

If your spectrum does not show two peaks of equal intensity separated by 2 Da at the parent mass, the bromine is absent , and further fragmentation analysis is moot.

Comparative Guide: ESI (LC-MS) vs. EI (GC-MS)

The choice of ionization dictates the fragmentation pathway. ESI produces even-electron ions (


), favoring neutral losses. EI produces odd-electron radical cations (

), favoring radical cleavages.
FeatureMethod A: ESI-QTOF (LC-MS) Method B: EI-Quadrupole (GC-MS)
Ion Type Protonated Molecule

Radical Cation

Parent Ion (

)
214.0 / 216.0 (Doublet)213.0 / 215.0 (Doublet)
Energy Regime Soft (Collision Induced Dissociation)Hard (70 eV Electron Impact)
Key Mechanism Neutral Loss (HBr, HCN,

)
Radical Loss (

,

)
Primary Utility Impurity profiling, reaction monitoringRaw material ID, library matching
Detection Limit Picogram range (High Sensitivity)Nanogram range (Structural Specificity)

Detailed Fragmentation Pathways[1]

Pathway A: ESI-MS/MS (Collision Induced Dissociation)

Precursor:



In ESI, the proton localizes on the most basic site—the N2 nitrogen of the pyrazole ring.

  • Loss of Ethylene (McLafferty-like): The ethyl group at N1 is susceptible to rearrangement, expelling neutral ethylene (

    
    , -28 Da).
    
    • Transition:

      
       (retaining Br pattern).
      
  • Loss of Acetonitrile: Cleavage of the C-C bond at the C3 position.

    • Transition:

      
       (loss of 
      
      
      
      radical is rare in ESI; usually loss of HCN -27 Da is observed).
  • Reductive Dehalogenation: Loss of neutral HBr is a hallmark of protonated aromatic halides.

    • Transition:

      
       (Loss of 80 Da). Note:  This collapses the doublet into a singlet, confirming Br loss.
      
Pathway B: EI-MS (70 eV)

Precursor:



  • Homolytic Bromine Cleavage: The weakest bond is often the C-Br bond.

    • Transition:

      
       (Base Peak candidate). The radical cation loses a bromine radical (
      
      
      
      ).
  • Alpha-Cleavage (Nitrile): The acetonitrile group can undergo

    
    -cleavage.
    
    • Transition:

      
       (Loss of 
      
      
      
      , 40 Da).
  • Ring Fragmentation: High energy can shatter the pyrazole ring, often expelling

    
     (28 Da) or HCN.
    

Visualizing the Fragmentation Logic

The following diagram maps the distinct pathways for both ionization techniques.

FragmentationPathways cluster_ESI ESI-MS/MS (Positive Mode) cluster_EI EI-MS (70 eV) ESI_Parent [M+H]+ m/z 214 / 216 (1:1 Doublet) ESI_Frag1 [M+H - C2H4]+ m/z 186 / 188 (Ethyl Loss) ESI_Parent->ESI_Frag1 -28 Da (Ethylene) ESI_Frag2 [M+H - HBr]+ m/z 134 (Singlet) ESI_Parent->ESI_Frag2 -80/82 Da (HBr) ESI_Frag3 [M+H - HCN]+ m/z 187 / 189 ESI_Parent->ESI_Frag3 -27 Da (HCN) EI_Parent M+• m/z 213 / 215 (1:1 Doublet) EI_Frag1 [M - Br•]+ m/z 134 (Base Peak) EI_Parent->EI_Frag1 -79/81 Da (Br Radical) EI_Frag2 [M - CH3•]+ m/z 198 / 200 EI_Parent->EI_Frag2 -15 Da (Methyl) EI_Frag3 [M - CH2CN•]+ m/z 173 / 175 EI_Parent->EI_Frag3 -40 Da (Acetonitrile)

Figure 1: Divergent fragmentation trees for ESI (Blue) and EI (Red) ionization showing characteristic mass transitions.

Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: LC-MS/MS Structural Confirmation

Objective: Confirm molecular weight and ethyl group connectivity.

  • Sample Prep: Dissolve 0.1 mg of product in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Injection: Direct infusion or HPLC (C18 Column, Gradient 5-95% ACN).

  • Source Settings:

    • Mode: ESI Positive (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to preserve the ethyl group on the parent ion).

  • MS/MS Acquisition:

    • Select precursor

      
       214.0 (
      
      
      
      isotope).
    • Apply Collision Energy (CE) Ramp: 10 -> 40 eV.

  • Validation Criteria:

    • Low CE (10 eV): Dominant peaks at 214/216.

    • High CE (30+ eV): Emergence of peak 134 (De-brominated core).

Protocol B: GC-MS Purity Profiling

Objective: Assess raw material purity and library matching.

  • Sample Prep: Dissolve 1 mg in 1 mL Ethyl Acetate (Do not use methanol, as it may cause transesterification if impurities are present).

  • Inlet: Split 20:1, Temperature

    
    .
    
  • Column: HP-5MS or equivalent (30m x 0.25mm).

  • Temperature Program:

    
     (1 min) 
    
    
    
    
    
    /min
    
    
    
    
    .
  • Validation Criteria:

    • Check for "Ghost Peaks" at

      
       (Thermal degradation of Br). If observed, lower inlet temperature to 
      
      
      
      .

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
No Doublet at 214/216 Sample is not brominated (starting material?) or H-Br exchange occurred.Check synthesis step. Run NMR to confirm Br presence.
Parent Ion Missing (EI) Source temp too high (

) causing thermal degradation.
Lower source temp to

.
Peak at

255
Solvent adduct (

) in LC-MS.
Increase Cone Voltage/De-clustering potential to strip adducts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12565201, 4-Bromo-1-ethyl-1H-pyrazole. Retrieved from [Link] (Structural analog data).

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of electrospray LC/MS spectra. Journal of Chromatography A, 1217(25), 3908-3921.
  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (EI Spectra). Retrieved from [Link] (Reference for EI fragmentation rules).

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Quantifying (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile Purity

Abstract This guide provides a comprehensive, scientifically-grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determinati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, scientifically-grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind critical decisions in method development, from initial analyte assessment to full validation according to ICH guidelines. We will compare stationary phase options, detail optimization strategies, and provide robust, self-validating protocols for immediate application in a quality control or research environment.

Introduction: The Analytical Challenge

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound featuring a substituted pyrazole core. Its structure, containing both a moderately polar pyrazole-acetonitrile moiety and a non-polar bromo-ethyl group, presents a typical challenge for reversed-phase chromatography. The primary analytical objective is to develop a precise, accurate, and robust HPLC method capable of separating the main compound from potential process-related impurities and degradation products. Such a method is termed "stability-indicating" and is a regulatory necessity in pharmaceutical development.[1][2]

The quality and purity of this intermediate directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-validated analytical method is not merely a quality control tool but a cornerstone of process understanding and product safety.

Phase 1: Analyte Characterization & Initial Method Design

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure & Polarity: The molecule possesses a LogP (partition coefficient) that suggests moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most common separation technique in the pharmaceutical industry.[1][3][4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic compounds are retained longer on the column.[3][4]

  • UV Absorbance: The pyrazole ring is an effective chromophore. A UV scan of a dilute solution of the analyte in a typical mobile phase (e.g., acetonitrile/water) is essential to determine the wavelength of maximum absorbance (λ-max). This ensures optimal sensitivity for both the main peak and any potential impurities. For pyrazole derivatives, this is often in the 210-260 nm range.

Based on this initial assessment, we can propose a starting point for our method.

Initial Parameter Selection: The Rationale
ParameterInitial SelectionJustification & Causality
Stationary Phase C18 (Octadecylsilane), 4.6 x 150 mm, 5 µmA C18 column is the workhorse of RP-HPLC, offering high hydrophobicity and broad applicability for moderately non-polar compounds.[5][6] A 150 mm length provides a good balance between resolution and analysis time, while a 5 µm particle size is standard for conventional HPLC systems.[6][7]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN)Water/Acetonitrile is a common solvent system in RP-HPLC.[8][9] Acetonitrile generally provides lower backpressure and better UV transparency than methanol. The addition of an acid like phosphoric acid controls the pH of the mobile phase. A low pH (around 2.5-3.0) suppresses the ionization of residual silanol groups on the silica-based column, which prevents peak tailing for basic compounds and ensures reproducible retention times.[10]
Elution Mode Gradient Elution (e.g., 30% to 90% B over 20 min)A gradient is chosen over an isocratic elution because it is more effective for separating compounds with a range of polarities, which is expected in a purity analysis that must resolve the main peak from both more polar and less polar impurities.[3] This approach ensures that late-eluting, highly retained impurities are effectively washed from the column.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter (ID) column, providing a good compromise between analysis speed and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves the reproducibility of retention times and can enhance peak shape by reducing mobile phase viscosity.
Detection UV at λ-max (e.g., 245 nm)As determined by the initial UV scan, this wavelength will provide the highest signal-to-noise ratio for the analyte.

Phase 2: Method Optimization & Comparative Analysis

The initial conditions provide a starting point, but optimization is crucial for developing a robust and reliable method. The goal is to achieve a USP tailing factor between 0.8 and 1.5, sufficient resolution (Rs > 2) between the main peak and its closest eluting impurity, and a reasonable run time.

Workflow for HPLC Method Optimization

Sources

Comparative

Reference standards for (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile quality control

A Comprehensive Guide to Establishing Reference Standards for the Quality Control of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile Introduction: The Critical Role of Quality Control for Pharmaceutical Intermediates In th...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Establishing Reference Standards for the Quality Control of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

Introduction: The Critical Role of Quality Control for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is paramount. This integrity begins long before the final synthesis step; it is built upon the quality of each starting material and intermediate. (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile is a key heterocyclic building block, a class of compounds that forms the structural backbone of a vast number of modern pharmaceuticals.[1][2][3] Its molecular architecture, featuring a substituted pyrazole ring, is a privileged scaffold in medicinal chemistry, frequently utilized in the design of novel therapeutic agents.[4][5][6]

The quality of this intermediate directly impacts the purity profile of the subsequent API, influencing its safety and efficacy.[7][8] Therefore, establishing a robust quality control (QC) system, anchored by meticulously characterized reference standards, is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of analytical methodologies and a practical framework for qualifying and utilizing reference standards for (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.

The Hierarchy of Reference Standards: A Framework for Analytical Trust

A reference standard is a highly purified and well-characterized compound used as a benchmark in analytical testing.[9][10] The reliability of all quality control data hinges on the integrity of these standards. They are typically organized in a hierarchy to ensure the primary standard is used sparingly, preserving its integrity over time.

  • Primary Reference Standard: This is the highest quality standard, extensively characterized to confirm its structure and purity.[10] It is often obtained from a pharmacopeial source (like USP or EP) if available, or qualified in-house through a comprehensive analytical program.[10] For a specialized intermediate like (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile, an in-house primary standard is typically required.

  • Secondary (or In-house) Reference Standard: This standard is qualified against the primary reference standard. It is used more frequently for routine QC testing to avoid depleting the primary standard.[10]

  • Working Standard: Calibrated against the secondary standard, this is used for daily laboratory analyses and instrument calibration.[9]

Primary Primary Reference Standard (Extensively Characterized) Secondary Secondary (In-house) Standard Primary->Secondary Qualification Working Working Standard Secondary->Working Calibration Routine Routine QC Analysis (e.g., Batch Release) Working->Routine Daily Use

Caption: Hierarchy of pharmaceutical reference standards.

Part 1: Qualification of the Primary Reference Standard

Qualifying a primary reference standard for (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile is a multi-faceted process that leaves no ambiguity about the material's identity, purity, and properties. The goal is to create a self-validating dossier of analytical data where each technique corroborates the others.

cluster_0 Primary Standard Qualification Workflow cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profile Start Select High-Purity Batch of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile Identity_NMR NMR Spectroscopy (¹H, ¹³C) Start->Identity_NMR Identity_MS Mass Spectrometry (MS) Start->Identity_MS Identity_IR FTIR Spectroscopy Start->Identity_IR Purity_HPLC HPLC-UV/PDA (Primary Method) Identity_NMR->Purity_HPLC Identity_MS->Purity_HPLC Identity_IR->Purity_HPLC Purity_GC GC-FID/MS (Residual Solvents, Volatiles) Purity_HPLC->Purity_GC Purity_KF Karl Fischer (Water Content) Purity_HPLC->Purity_KF Purity_ROI Residue on Ignition (Inorganic Impurities) Purity_HPLC->Purity_ROI End Qualified Primary Reference Standard (with Certificate of Analysis) Purity_GC->End Purity_KF->End Purity_ROI->End

Caption: Analytical workflow for primary standard qualification.

Identity Confirmation: Unambiguous Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum should show distinct signals corresponding to the ethyl group (a triplet and a quartet), the acetonitrile methylene protons (a singlet), and the pyrazole ring proton (a singlet).[11] The chemical shifts and coupling patterns provide a definitive fingerprint of the molecule.[12][13] ¹³C NMR complements this by confirming the number of unique carbon environments.

Mass Spectrometry (MS): MS verifies the molecular weight of the compound (C₇H₈BrN₃, MW: 214.06 g/mol ).[14] A key diagnostic feature is the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a hallmark of a mono-brominated compound.[15] High-resolution MS (HRMS) can further confirm the elemental composition to within a few parts per million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. For (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile, the most characteristic absorption would be a sharp, medium-intensity peak for the nitrile group (C≡N) stretch, typically appearing around 2240-2260 cm⁻¹. Other expected signals include C-H stretches from the alkyl and aromatic components, and C=C/C=N stretches from the pyrazole ring.

Purity Assessment: A Multi-Method Approach

No single method can determine absolute purity. A combination of chromatographic and other techniques is required to account for all possible organic, inorganic, and volatile impurities.

High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity determination for non-volatile organic impurities. A stability-indicating reverse-phase HPLC (RP-HPLC) method must be developed and validated according to ICH Q2(R1) guidelines.[16][17]

Table 1: Comparison of Analytical Techniques for Primary Standard Characterization

Technique Purpose Information Provided Strengths Limitations
¹H, ¹³C NMR Identity & Structure Atomic connectivity, chemical environment, structural isomerism. Highly specific, quantitative (qNMR). Lower sensitivity than MS, complex spectra for mixtures.
Mass Spec. Identity & Purity Molecular weight, elemental formula (HRMS), fragmentation patterns for impurity ID.[18][19] Extremely sensitive, excellent for impurity identification. Isomers may not be distinguishable, quantification can be challenging.
FTIR Identity Presence of functional groups. Fast, non-destructive. Not quantitative, provides limited structural information.
HPLC-UV/PDA Purity & Quantification Separation and quantification of non-volatile organic impurities.[20] Highly precise and accurate, robust, industry standard. Requires chromophores for UV detection, destructive.
GC-FID/MS Purity (Volatiles) Quantification of residual solvents and volatile organic impurities. Excellent for volatile compounds. Not suitable for non-volatile or thermally labile compounds.

| Karl Fischer | Water Content | Precise quantification of water. | Gold standard for water determination. | Only measures water. |

Part 2: Comparative Guide to Routine QC Methods

For routine analysis of new batches of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile, the fully validated HPLC method is the preferred choice. It provides the necessary precision and accuracy to ensure batch-to-batch consistency.

Recommended Protocol: Purity Determination by RP-HPLC

This protocol outlines a typical validated method for assessing the purity of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile against a qualified reference standard.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A common starting point for method development).[16][17]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v Acetonitrile:Water with 0.1% Trifluoroacetic Acid). The exact ratio must be optimized for ideal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the test batch sample at the same concentration as the standard.

  • System Suitability Test (SST): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method), or by assay against the reference standard.

Table 2: Example HPLC Method Parameters

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention and resolution for moderately polar heterocyclic compounds.
Mobile Phase Acetonitrile / 0.1% TFA in Water Acetonitrile is a common organic modifier. TFA is an ion-pairing agent that improves peak shape.
Detection 220 nm Wavelength at which the pyrazole chromophore exhibits strong absorbance, ensuring high sensitivity.

| Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and separation kinetics. |

Alternative and Complementary Methods

While HPLC is the primary workhorse, other methods can provide valuable, albeit different, information.

  • Gas Chromatography (GC): If volatile impurities are suspected from the synthesis route (e.g., residual solvents like THF or Toluene), a GC method is superior. It is not suitable for the parent compound due to its low volatility.

  • Quantitative NMR (qNMR): This technique can be used to determine a highly accurate assay value for the primary standard without needing a pre-existing standard of the same material. It uses a certified internal standard of a different, stable compound for quantification. However, it is a more complex and less common technique for routine QC.

Conclusion

The quality control of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile is a critical step in the pharmaceutical supply chain that ensures the safety and efficacy of final drug products. A robust QC strategy is built on a foundation of well-characterized reference standards. The qualification of a primary standard requires a comprehensive, multi-technique approach to confirm identity and purity unequivocally. For routine batch release, a validated RP-HPLC method provides the necessary accuracy, precision, and reliability. By implementing the principles and methodologies outlined in this guide, researchers and drug development professionals can establish a trustworthy and scientifically sound system for ensuring the quality of this vital chemical intermediate.

References

  • SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards. SynThink. [Link]

  • PharmaCompass. (n.d.). Reference Standard | Secondary & Primary Standards | CMO. PharmaCompass.com. [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • Cambrex. (n.d.). Reference Standards | CDMO. Cambrex. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... R Discovery. [Link]

  • International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). RSC. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation.... ResearchGate. [Link]

  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview. [Link]

  • ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles.... ACS Publications. [Link]

  • ResearchGate. (2025, October 5). Heterocyclic Compounds in Modern Drug Design.... ResearchGate. [Link]

  • ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • International Journal of Advances in Engineering and Management (IJAEM). (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. IJAEM. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery.... IJSRT. [Link]

  • MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Spectrabase. (n.d.). ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate. Spectrabase. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity.... IOSR Journals. [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Royal Society of Chemistry. (2025, August 28). Analytical Methods. RSC Publishing. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • PMC. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes.... PMC. [Link]

Sources

Validation

Structural Confirmation of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile: A Comparative Guide to X-ray vs. NMR Validation

Executive Summary Objective: To provide a definitive structural confirmation guide for (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile , focusing on distinguishing between the N1-ethyl and N2-ethyl regioisomers. The Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural confirmation guide for (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile , focusing on distinguishing between the N1-ethyl and N2-ethyl regioisomers.

The Challenge: The alkylation of 3-substituted pyrazoles is rarely 100% regioselective. While Nuclear Magnetic Resonance (NMR) is the standard for routine analysis, it frequently fails to definitively assign the N-alkylation site (N1 vs. N2) due to overlapping chemical shifts and rapid tautomeric exchange in precursors.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides absolute structural certainty. This guide compares SC-XRD against NMR/MS techniques and details the experimental protocol required to validate the title compound's structure, specifically confirming the position of the ethyl group relative to the acetonitrile and bromine substituents.

Part 1: The Regioisomer Problem & Analytical Strategy

In the synthesis of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile, the critical quality attribute is the position of the ethyl group. The presence of the bulky bromine at C4 and the acetonitrile at C3 creates specific steric and electronic environments that influence alkylation, but often lead to inseparable mixtures or misidentified isomers if relying solely on 1D-NMR.

Comparative Analysis: X-ray vs. Orthogonal Techniques

The following table contrasts the utility of SC-XRD against standard spectroscopic methods for this specific pyrazole derivative.

FeatureSingle Crystal X-ray (SC-XRD) 1H / 13C NMR 2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinatesChemical environment of H/CThrough-space/bond correlationsMolecular formula & fragments
Isomer Certainty Definitive (Direct visualization)Ambiguous (Requires reference standards)High (But dependent on NOE signal strength)Low (Isomers have identical mass)
Sample State Solid (Single Crystal)Solution (Deuterated solvent)SolutionGas Phase (Ionized)
Key Limitation Requires a suitable crystalSolvent effects shift peaks; TautomerismNOE signals can be weak for N-Ethyl protonsCannot distinguish N1 vs N2 alkylation
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)High (Minutes)
Decision Logic for Structural Confirmation

The following diagram outlines the logical pathway for selecting SC-XRD when NMR results are inconclusive regarding the N-alkylation site.

StructuralValidation Start Crude Reaction Mixture (Alkylation of Pyrazole) Purification Chromatographic Purification Start->Purification NMR_Analysis 1H/13C NMR Analysis Purification->NMR_Analysis Decision Are N1/N2 Isomers Distinguishable? NMR_Analysis->Decision NOESY Run 2D NOESY (Check Ethyl-Acetonitrile Proximity) Decision->NOESY No (Signals Overlap) Structure Definitive Structure (N1-Ethyl Confirmed) Decision->Structure Yes (Distinct Shifts) Ambiguous Ambiguous NOE Signals (Steric Rotation/Overlap) NOESY->Ambiguous Weak Correlation NOESY->Structure Strong Correlation Crystallization Crystal Growth (Slow Evaporation) Ambiguous->Crystallization Required Step XRD SC-XRD Data Collection Crystallization->XRD XRD->Structure

Figure 1: Decision tree for structural validation. SC-XRD becomes mandatory when 2D NMR (NOESY) fails to show clear spatial correlations between the ethyl group and the ring substituents.

Part 2: Experimental Protocol for X-ray Confirmation

To replicate the structural confirmation of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile, follow this self-validating protocol. This method ensures high-quality crystals suitable for determining the N-N bond lengths and the specific alkylation site.

Crystallization Methodology

The target molecule is moderately polar due to the acetonitrile group but lipophilic due to the ethyl and bromine substituents. A slow evaporation or vapor diffusion method is recommended.

  • Solvent System: Ethanol/Hexane (1:1) or Dichloromethane/Pentane.

  • Protocol:

    • Dissolve 20 mg of the purified solid in 2 mL of Ethanol (or DCM).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

    • For Vapor Diffusion: Place the small vial (uncapped) inside a larger jar containing 10 mL of Hexane (or Pentane). Cap the large jar tightly.

    • Incubation: Store at 4°C in a vibration-free environment for 3-7 days.

    • Harvest: Look for colorless, block-like prisms. Avoid needle clusters (often indicate twinning).

Data Collection & Refinement Strategy

Once a crystal is mounted, the following parameters are critical for validating the halogenated heterocyclic structure.

  • Temperature: 100 K (Cryostream). Rationale: Reduces thermal vibration of the terminal ethyl and acetonitrile groups, improving resolution.

  • Radiation Source: Mo Kα (λ = 0.71073 Å).[1] Rationale: Preferred over Cu radiation to minimize absorption artifacts caused by the heavy Bromine atom.

  • Resolution Goal: 0.75 Å or better.

Structural Interpretation (The "Fingerprint")

When analyzing the solved structure, verify these specific geometric parameters to confirm the identity:

  • N-Alkylation Site: The ethyl group (

    
    ) should be bonded to N1.
    
    • Check: Distance

      
      .
      
    • Differentiation: If bonded to N2, the proximity to the acetonitrile group at C3 would cause significant steric distortion, detectable in the bond angles.

  • Bromine Position: Bonded to C4.[2]

    • Check: Distance

      
      .
      
  • Acetonitrile Linearity: The

    
     angle should be near 
    
    
    
    .

Part 3: Representative Structural Data[1]

While specific proprietary data varies by batch, the following crystallographic parameters are representative of high-purity 4-bromo-1-alkyl-pyrazole derivatives. Use these values as a benchmark for your refinement.

Table 2: Representative Crystallographic Parameters

ParameterRepresentative ValueInterpretation
Crystal System MonoclinicCommon for planar pyrazoles
Space Group

or

Centrosymmetric, favors dipole pairing
Unit Cell Volume ~900 - 1100 ųAccommodates 4 molecules (Z=4)
R-Factor (

)
< 5.0%Indicates a high-quality model fit
Goodness of Fit (GooF) 1.0 - 1.1Validates weighting scheme
Bond Length (N1-N2) 1.36 ± 0.02 ÅTypical for pyrazole aromaticity
Intermolecular Contacts

and

Look for halogen bonding networks
Visualizing the Molecular Connectivity

The diagram below illustrates the definitive connectivity established by X-ray diffraction, highlighting the critical N1-Ethyl vs. N2-Ethyl distinction.

Figure 2: Connectivity map derived from X-ray data. The N1-Ethyl bond is the primary structural feature that distinguishes this molecule from its N2-isomer.

References

  • Norman, N. J., et al. (2022).[3] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[4] [4]

    • Context: Establishes the difficulty of N1/N2 selectivity and the reliance on X-ray for proof.
  • Krzysztoń, A., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Crystals, 13(7), 1101.

    • Context: Provides benchmark bond lengths and packing motifs for 4-bromo-pyrazoles.
  • BenchChem. (2025). "Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives." Technical Guides.

    • Context: General comparative protocols for NMR vs X-ray in heterocyclic chemistry.
  • Infantes, L., & Motherwell, W. D. S. (2004). "Water Clusters in Organic Molecular Crystals." CrystEngComm, 6(73), 454-460.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

This guide provides essential safety protocols and operational plans for the handling and disposal of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile. As a substituted pyrazole derivative, this compound is integral to vari...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile. As a substituted pyrazole derivative, this compound is integral to various research and drug development programs.[1][2][3] Pyrazoles are a class of heterocyclic compounds recognized for a wide range of biological activities, which underscores the need for meticulous handling to ensure personnel safety and experimental integrity.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance rooted in established safety principles.

Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile is not publicly available, a robust hazard assessment can be constructed by examining its structural components: a brominated pyrazole core and an acetonitrile functional group. Analysis of analogous compounds provides a strong foundation for anticipating its toxicological profile.

The primary hazards are associated with its potential cytotoxicity and irritant properties, common among bioactive heterocyclic compounds, and the toxicity of the acetonitrile moiety.[6][7][8] The main routes of exposure are inhalation of dusts or aerosols, direct skin contact, and ingestion.[9][10][11]

Table 1: Hazard Profile Based on Structural Analogs

Hazard Classification Associated Risks Rationale & Supporting Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6][8] Bromoacetonitrile is classified as toxic if swallowed, in contact with skin, or inhaled.[12][13] The related compound 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is also classified as harmful via these routes.[6]
Skin Corrosion/Irritation Causes skin irritation.[6][8] Substituted pyrazoles like 4-Bromo-3-methylpyrazole are known skin irritants.[14]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][8] Bromoacetonitrile is a known lachrymator (a substance that causes tearing) and can cause severe eye damage.[12][15]
Target Organ Toxicity May cause respiratory irritation.[6][8] Inhalation of acetonitrile can irritate the nose and throat.[7] Symptoms of overexposure may be delayed as the body slowly metabolizes it to cyanide.[16]

| Potential for Cytotoxicity | May possess cytotoxic or other bioactive properties. | Pyrazole derivatives are widely investigated for pharmacological activities, including anticancer effects.[1][4] It is prudent to handle such compounds as potentially cytotoxic.[9][17] |

Core Directive: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment is critical. Engineering controls serve as the primary barrier, while Personal Protective Equipment (PPE) provides the essential final layer of protection for the handler.[18]

Primary Engineering Controls: Your First Line of Defense

All handling of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile in solid or solution form must be conducted within a certified chemical fume hood.[7][19] This ensures that any dust, aerosols, or vapors are effectively contained and exhausted, preventing inhalation exposure. The fume hood should be located in a well-ventilated laboratory, away from high-traffic areas.[20][21] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][19]

Personal Protective Equipment (PPE): A Self-Validating System

The selection and proper use of PPE are non-negotiable. The following ensemble is mandatory for all procedures involving this compound.

  • Hand Protection : Double-gloving is required.[18][22]

    • Inner Glove : Standard nitrile examination glove.

    • Outer Glove : Thicker, chemical-resistant nitrile gloves.

    • Causality : The outer glove bears the brunt of any potential contamination. In case of a splash or suspected contact, the outer glove can be safely removed and replaced within the fume hood, preserving the integrity of the inner glove and preventing skin exposure.[18] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or damage occurs.[18]

  • Eye and Face Protection : Chemical safety goggles that meet European Standard EN 166 or OSHA 29 CFR 1910.133 regulations are required.[6][13][21] A full-face shield should be worn over the goggles when there is a significant risk of splashes, such as during bulk transfers or solution preparation.

  • Body Protection : A lab coat with long sleeves and tight cuffs is mandatory.[6][19] For procedures with a higher risk of contamination, such as handling larger quantities, a disposable, back-closing gown made of a low-permeability fabric is recommended to be worn over the lab coat.[22]

  • Respiratory Protection : When used within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a significant spill outside of containment or during emergency cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.[13][15]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area designated for toxic or potent compounds.[12][23]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]

Weighing and Solution Preparation
  • Don all required PPE as outlined in Section 2.2.

  • Perform all weighing and solution preparation activities inside a chemical fume hood.[7]

  • Use disposable weigh boats or papers to prevent contamination of balances.

  • When adding solvents, do so slowly to avoid splashing. Use non-sparking tools and ensure proper grounding to prevent static discharge, especially with flammable solvents like acetonitrile.[16][20]

  • After preparation, cap the solution container securely and wipe the exterior with a damp cloth (e.g., 70% ethanol) before removing it from the fume hood.

  • Dispose of all contaminated disposables immediately in the designated hazardous waste container inside the hood.

Visual Workflow: PPE Donning and Doffing

Properly putting on and removing PPE is as critical as selecting the right equipment. The sequence is designed to prevent the transfer of contaminants from used PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Doff1 1. Outer Gloves (in hood) Doff2 2. Gown / Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Disposal Plan: Waste Management and Decontamination

Proper segregation and disposal of hazardous waste are mandated to protect personnel and the environment.

  • Solid Waste : All contaminated solid waste, including gloves, weigh papers, pipette tips, and disposable gowns, must be collected in a clearly labeled, sealed hazardous waste container.[15] This container should be kept inside the chemical fume hood during active work.

  • Liquid Waste : Unused solutions or waste containing (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile should be collected in a dedicated, sealed, and clearly labeled container for halogenated organic waste.[24] Do not mix with other waste streams.

  • Decontamination :

    • All non-disposable equipment, such as glassware and spatulas, must be decontaminated. Rinse items with a suitable solvent (e.g., ethanol or acetone) inside the fume hood, collecting the rinsate as hazardous liquid waste.

    • After the initial solvent rinse, wash the equipment with soap and water.[7]

    • Wipe down the interior surfaces of the fume hood after each procedure.

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is vital in an emergency.

Spill Response
  • Small Spill (inside fume hood) :

    • Ensure trained personnel are present and wearing appropriate PPE.

    • Use an absorbent material or a chemical spill kit to soak up the spill.[7][24]

    • Place the absorbent material into the solid hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside fume hood) :

    • Evacuate the immediate area.

    • Alert laboratory personnel and notify the institutional Environmental Health & Safety (EH&S) department immediately.

    • Prevent entry into the contaminated area.

Personal Exposure
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6][13] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.

By integrating these safety and logistical protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile, ensuring a safe and productive research environment.

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